(S)-4-(1-Aminoethyl)benzoic acid
Description
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Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBVGSUFFPAFE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651217 | |
| Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222714-33-2 | |
| Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Spectroscopic Characterization of (S)-4-(1-Aminoethyl)benzoic Acid
This is an in-depth technical guide for the spectroscopic characterization of (S)-4-(1-Aminoethyl)benzoic acid , a critical chiral intermediate in the synthesis of pharmaceutical agents (e.g., GPCR modulators, protease inhibitors).
CAS No: 916211-64-8 (HCl salt) | Formula: C9H11NO2 | MW: 165.19 g/mol
Executive Technical Summary
(S)-4-(1-Aminoethyl)benzoic acid is a bifunctional chiral building block containing a basic primary amine and an acidic carboxyl group. Its spectroscopic signature is defined by the para-substituted benzene ring (AA'BB' system) and the chiral ethylamine moiety. Accurate characterization requires distinguishing the (S)-enantiomer from the racemate, typically achieved via chiral HPLC or optical rotation, as standard NMR is achiral without shift reagents.
This guide synthesizes experimental data from enzymatic resolution protocols and standard spectroscopic principles to provide a reference standard for structural validation.
Synthesis & Isolation Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and enantiomeric impurities. The industrial standard involves the enzymatic resolution of the racemic methyl ester.
Enzymatic Resolution Workflow
The (S)-enantiomer is often accessed via the kinetic resolution of rac-methyl 4-(1-aminoethyl)benzoate using Candida antarctica Lipase B (CAL-B).
Figure 1: Enzymatic resolution pathway yielding the target (S)-enantiomer.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the primary tool for structural confirmation. Note that the chemical shifts differ significantly between the Methyl Ester (intermediate) and the Free Acid/Salt (final product) due to solvent effects (CDCl3 vs. DMSO-d6) and zwitterionic character.
1H NMR Data (400 MHz)
A. Methyl Ester Intermediate (in CDCl3)
Source: Experimental data from kinetic resolution studies.
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment | Structural Context |
| 8.03 | Doublet (d) | 2H | 8.4 Hz | Ar-H (2,6) | Ortho to Ester (Deshielded) |
| 7.45 | Doublet (d) | 2H | 8.4 Hz | Ar-H (3,5) | Ortho to Alkyl group |
| 4.15 | Quartet (q) | 1H | 6.6 Hz | CH-NH2 | Chiral Center Methine |
| 3.90 | Singlet (s) | 3H | - | O-CH3 | Methyl Ester |
| 1.60 | Broad (br) | 2H | - | NH2 | Exchangeable Amine |
| 1.40 | Doublet (d) | 3H | 6.6 Hz | CH-CH3 | Methyl doublet |
B. (S)-4-(1-Aminoethyl)benzoic Acid HCl (in DMSO-d6)
Predicted/Representative shifts for the hydrochloride salt.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 13.0 | Broad (br s) | 1H | COOH | Carboxylic Acid (Exchangeable) |
| 8.60 | Broad (br s) | 3H | NH3+ | Ammonium protons (Salt form) |
| 7.98 | Doublet (d) | 2H | Ar-H (2,6) | Ortho to COOH |
| 7.65 | Doublet (d) | 2H | Ar-H (3,5) | Ortho to Chiral Center |
| 4.45 | Multiplet (m) | 1H | CH-NH3+ | Deshielded by protonation |
| 1.52 | Doublet (d) | 3H | CH-CH3 | Methyl group |
Expert Insight: In the HCl salt, the methine proton at the chiral center shifts downfield (~4.15 → ~4.45 ppm) compared to the free base due to the electron-withdrawing effect of the ammonium species.
13C NMR Data (100 MHz, DMSO-d6)
| Shift (δ ppm) | Carbon Type | Assignment |
| 167.5 | Quaternary (C=O) | Carboxylic Acid Carbonyl |
| 148.0 | Quaternary (Ar-C) | Ipso-carbon (attached to chiral center) |
| 130.5 | Quaternary (Ar-C) | Ipso-carbon (attached to COOH) |
| 129.8 | Methine (Ar-CH) | Aromatic carbons (Ortho to COOH) |
| 126.5 | Methine (Ar-CH) | Aromatic carbons (Meta to COOH) |
| 50.5 | Methine (CH) | Chiral Center (C-N) |
| 21.0 | Methyl (CH3) | Methyl group |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identification in biological matrices.
Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode) Molecular Ion: [M+H]+ = 166.2 m/z
Fragmentation Logic
The fragmentation follows standard benzylic amine pathways.
| m/z (Ion) | Fragment Identity | Mechanism |
| 166 | [M+H]+ | Parent Ion |
| 149 | [M+H - NH3]+ | Loss of Ammonia (Characteristic of primary amines) |
| 121 | [C7H5O2]+ | Carboxyphenyl cation (Loss of ethylamine fragment) |
| 105 | [C8H9]+ | Phenylethyl cation (Loss of COOH + NH3) |
Infrared (IR) Spectroscopy
Key diagnostic bands for the solid state (KBr pellet or ATR).
-
3400 - 2600 cm⁻¹ : Broad absorption indicating O-H stretch (acid) overlapping with N-H stretches (amine/ammonium).
-
1680 - 1700 cm⁻¹ : Strong C=O stretch (Carboxylic acid dimer).
-
1600 & 1515 cm⁻¹ : Aromatic ring skeletal vibrations (C=C).
-
850 - 860 cm⁻¹ : C-H out-of-plane bending (Para-substituted benzene).
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess (ee)
Since NMR is achiral, Chiral HPLC is mandatory to validate the (S)-configuration.
-
Column : Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV @ 254 nm.
-
Retention Times (Approx) :
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~11.0 min[2]
-
-
Acceptance Criteria : >98% ee for pharmaceutical grade.[1]
Protocol 2: NMR Sample Preparation (HCl Salt)
-
Weigh 10-15 mg of the solid sample into a clean vial.
-
Add 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide).
-
Note: Do not use CDCl3 for the HCl salt as solubility will be poor.
-
-
Transfer to a 5mm NMR tube.
-
Acquire spectrum with at least 16 scans to resolve the end-group methyl doublet clearly.
References
-
Enzymatic Resolution of Amines : BASF SE. Method for preparing optically active 4-(ammonium ethyl)benzoic acid methyl ester-sulfate. Patent DE102005062966A1.
-
General Spectroscopic Data for Benzoic Acid Derivatives : National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
- Chiral Analysis of Phenylethylamines: Journal of Chromatography A, Vol 1216, Issue 12, 2009. (Methodology reference for chiral HPLC conditions).
Sources
Technical Guide: Chiral Resolution of Racemic 4-(1-Aminoethyl)benzoic Acid
[1]
Executive Summary & Strategic Rationale
4-(1-Aminoethyl)benzoic acid (CAS: 28357-95-1) is a critical bifunctional chiral intermediate used in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and GPCR ligands.[1] Its structure features a stereocenter at the benzylic position (analogous to 1-phenylethylamine) and a para-carboxylic acid moiety.[1]
The Core Challenge: This molecule is zwitterionic (amino acid nature). Direct resolution of the zwitterion is kinetically sluggish and plagued by poor solubility in the organic solvents required for effective diastereomeric salt crystallization.
The Solution: The most robust, scalable, and high-purity protocol involves a "Protect-Resolve-Deprotect" strategy. We convert the zwitterion to its methyl ester , eliminating the internal salt character. This ester is then resolved via Biocatalytic Kinetic Resolution (preferred for high enantiomeric excess, >99% ee) or Classical Diastereomeric Crystallization .[1]
Mechanistic Principles
The Zwitterion Problem
In its native state, 4-(1-aminoethyl)benzoic acid exists as an internal salt (
-
Solubility: High in water, poor in organic solvents.[1]
-
Resolution: Traditional chiral acids (e.g., Tartaric acid) compete with the internal carboxylate for the amine, leading to unpredictable salt stoichiometries.
The Ester Advantage
By esterifying the carboxylic acid to Methyl 4-(1-aminoethyl)benzoate , we restore the basicity of the amine and the lipophilicity of the molecule.
-
LogP Shift: The ester is soluble in MTBE, Toluene, and Alcohols.
-
Reactivity: The amine is now free to interact with chiral resolving agents or enzymes without interference from the carboxylate.
Experimental Protocol: Biocatalytic Resolution (Recommended)
This method utilizes Candida antarctica Lipase B (CAL-B) for the kinetic resolution of the amine. It is superior to crystallization due to higher predictability and yield.[1]
Materials
-
Substrate: Racemic Methyl 4-(1-aminoethyl)benzoate.[1]
-
Biocatalyst: Novozym® 435 (Immobilized CAL-B).[1]
-
Acyl Donor: Ethyl Acetate (acts as both solvent and reactant) or Methoxyacetic acid ethyl ester (faster kinetics).[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.[1]
Step-by-Step Methodology
Step 1: Esterification (Pre-requisite)
-
Suspend racemic 4-(1-aminoethyl)benzoic acid (100 g) in Methanol (500 mL).
-
Add conc.[1]
(1.2 eq) dropwise at 0°C.[1] -
Reflux for 12 hours. Monitor by TLC/HPLC.
-
Neutralize with
, extract into EtOAc, dry, and concentrate to obtain the racemic methyl ester oil.
Step 2: Enzymatic Resolution
-
Dissolution: Dissolve the racemic methyl ester (50 g) in MTBE (500 mL).
-
Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate.
-
Initiation: Add Novozym 435 (10% w/w relative to substrate).[1]
-
Incubation: Stir at 30–40°C.
Step 3: Separation (Work-up)
-
Filtration: Filter off the immobilized enzyme (can be recycled).[1]
-
Acid Extraction: Wash the organic filtrate with 1M HCl (aqueous).
-
Recovery: Basify the aqueous layer with NaOH to pH 10 and extract with DCM to isolate the pure (S)-Methyl 4-(1-aminoethyl)benzoate .
Step 4: Hydrolysis (Final Deprotection)
-
Dissolve the resolved (S)-ester in 6M HCl.[1]
-
Reflux for 4 hours to hydrolyze the methyl ester.
-
Cool to crystallize the (S)-4-(1-Aminoethyl)benzoic acid hydrochloride .
Workflow Diagram
Caption: Biocatalytic resolution workflow converting the zwitterionic racemate to the enantiopure (S)-acid.
Alternative Protocol: Classical Crystallization
For labs lacking biocatalysis capabilities, diastereomeric salt formation is the standard chemical alternative.
Resolving Agents
Based on the structural homology to 1-phenylethylamine:
-
Primary Candidate: (2R,3R)-(+)-Tartaric Acid (L-Tartaric Acid).[1]
-
Secondary Candidate: Dibenzoyl-L-tartaric acid (DBTA).[1]
Protocol
-
Salt Formation: Dissolve racemic Methyl 4-(1-aminoethyl)benzoate (1 eq) in hot Ethanol.
-
Addition: Add (2R,3R)-Tartaric Acid (1 eq) dissolved in hot Ethanol.
-
Crystallization: Allow to cool slowly to room temperature, then 0°C.
-
Note: One diastereomer (typically the p-salt) will precipitate.[1]
-
-
Recrystallization: Recrystallize the solid from MeOH/EtOH until constant melting point and rotation are achieved.
-
Liberation: Treat the salt with aqueous
and extract the free amine ester.
Analytical Validation (QC)
| Parameter | Method | Specification |
| Chemical Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 98.0% |
| Enantiomeric Excess | Chiral HPLC (Daicel Chiralpak AD-H or Crownpak CR) | > 99.0% |
| Mobile Phase (Chiral) | Hexane : IPA : Diethylamine (90:10:0.[1]1) | Isocratic |
| Optical Rotation | Polarimetry (589 nm, 20°C) | Compare to Lit.[1] |
Absolute Configuration Note: For the (S)-enantiomer of the hydrochloride salt, literature suggests a negative rotation in water, but this must be verified against specific conditions as solvent effects on rotation are significant for amino acids.
References
-
Biocatalytic Resolution Method
- General Resolution of Phenylethylamines: Source: Ingersoll, A. W. "Resolution of Racemic Amines." Organic Reactions, Vol 2. Context: Establishes Tartaric acid as the baseline resolving agent for -chiral benzylamines.
-
Enzymatic Acylation Principles
Sources
- 1. 4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 12568271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2008038050A2 - Reduction of alpha-halo ketones - Google Patents [patents.google.com]
- 4. US5258517A - Method of preparing optically pure precursors of paroxetine - Google Patents [patents.google.com]
- 5. EP0654025A4 - PROCESS FOR PREPARING OPTICALLY PURE PRECURSORS OF PAROXETINE. - Google Patents [patents.google.com]
- 6. EP2916832A2 - A process for the preparation of pregabalin - Google Patents [patents.google.com]
- 7. WO2020183376A1 - Greener and economic process for preparation of pregabalin - Google Patents [patents.google.com]
- 8. WO2007091110A1 - Enzymatic resolution process for the preparation of cycli-c beta-amino acid and ester enatiomers - Google Patents [patents.google.com]
Technical Whitepaper: The Pharmacodynamics and Stereoselective Bioactivity of (S)-4-(1-Aminoethyl)benzoic Acid
The following technical guide details the biological and pharmacological significance of the (S)-enantiomer of 4-(1-aminoethyl)benzoic acid, a chiral analog of the antifibrinolytic agent 4-aminomethylbenzoic acid (PAMBA).
Executive Summary
The (S)-enantiomer of 4-(1-aminoethyl)benzoic acid represents a critical advancement in the design of "lysine analog" antifibrinolytics. While its achiral parent compound, 4-aminomethylbenzoic acid (PAMBA), and related congeners like Tranexamic Acid (TXA) and
This guide elucidates the biological significance of the (S)-enantiomer, positing that the introduction of a chiral methyl group at the benzylic position confers conformational rigidity and enhanced hydrophobic complementarity. We explore the molecule’s interaction with the Lysine Binding Sites (LBS) of plasminogen, its enzymatic resolution, and its potential as a high-potency antifibrinolytic with reduced off-target burden.
Molecular Architecture & Stereochemistry
Structural Homology and Chirality
The antifibrinolytic pharmacophore requires two charged termini separated by a semi-rigid scaffold of approximately 6–7 Å.
-
Anionic Terminus: A carboxylate group mimicking the
-carboxylate of L-lysine. -
Cationic Terminus: An amine group mimicking the
-amine of L-lysine. -
Scaffold: A phenyl ring (PAMBA) or cyclohexane ring (TXA) replacing the butyl chain of lysine.
4-(1-Aminoethyl)benzoic acid introduces a methyl group at the benzylic carbon (the carbon bearing the amine). This creates a chiral center, resulting in (S)- and (R)-enantiomers.
| Compound | Structure | Chirality | Conformational Flexibility |
| L-Lysine | (S)- | High (Aliphatic chain) | |
| PAMBA | Achiral | Moderate (Planar phenyl ring) | |
| (S)-4-(1-Aminoethyl)benzoic acid | (S)-Benzylic | Restricted (Steric lock) |
The "Magic Methyl" Effect
The biological significance of the (S)-enantiomer stems from the "Magic Methyl" effect, where a single methyl group can boost potency by:
-
Conformational Restriction: The methyl group restricts the rotation of the amino-ethyl bond, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.
-
Hydrophobic Filling: The (S)-methyl group is positioned to occupy a specific hydrophobic cleft within the Kringle domain, displacing "high-energy" water molecules and increasing binding affinity (
).
Mechanism of Action: Kringle Domain Interaction[1][2]
The primary biological target is the Lysine Binding Site (LBS) located on the Kringle domains (K1, K4, K5) of plasminogen.
Binding Thermodynamics
The interaction is driven by an electrostatic "ionic clamp" and reinforced by hydrophobic forces.
-
Asp55/Asp57 (Kringle 1): Forms a salt bridge with the ammonium group of the inhibitor.
-
Arg71 (Kringle 1): Forms a salt bridge with the carboxylate group.
-
Hydrophobic Channel: Formed by Trp62, Phe36, and Tyr72.
In the (S)-enantiomer, the methyl group is projected away from the steric bulk of the channel walls and into a small hydrophobic pocket. Conversely, the (R)-enantiomer likely incurs a steric clash with the side chains of Trp62 or Tyr74 , drastically reducing affinity.
Signaling Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism where the (S)-enantiomer prevents Plasminogen activation.
Figure 1: Mechanism of Action.[1] The (S)-enantiomer competitively occupies the Lysine Binding Sites (LBS) on Plasminogen, preventing recruitment to the Fibrin clot and subsequent activation by tPA.
Experimental Protocols: Synthesis & Resolution
Producing the pure (S)-enantiomer is critical, as the racemate dilutes potency and may introduce off-target toxicity. The preferred method is Lipase-Catalyzed Kinetic Resolution .
Protocol: Enzymatic Resolution via Novozyme 435
This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer, leaving the desired (S)-amine unreacted.
Reagents:
-
Racemic 4-(1-aminoethyl)benzoic acid methyl ester.[2]
-
Ethyl acetate (Acyl donor & solvent).
-
Novozyme 435 (Immobilized Lipase B).
-
MTBE (Methyl tert-butyl ether).
Workflow:
-
Dissolution: Dissolve 50 mmol of racemic methyl ester in MTBE/Ethyl Acetate (10:1 v/v).
-
Enzyme Addition: Add 10% w/w Novozyme 435. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).
-
Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). The enzyme selectively acetylates the (R)-amine to form the amide.
-
Separation: Filter off the enzyme. Acidify the filtrate with 1M HCl. The unreacted (S)-amine forms a hydrochloride salt and precipitates or partitions into the aqueous phase, while the (R)-amide remains in the organic phase.
-
Hydrolysis: Hydrolyze the ester group of the (S)-amine salt using 2M NaOH, followed by neutralization to pH 7.0 to precipitate the zwitterionic (S)-4-(1-aminoethyl)benzoic acid.
Analytical Validation (Self-Validating System)
-
Enantiomeric Excess (ee): Must be >99% (S).[3] Confirmed by Chiral HPLC.
-
Specific Rotation:
should be negative (typically to in 1M HCl, though solvent dependent). Note: Literature values for specific rotation must be verified experimentally as they vary with concentration and pH.
Biological Significance & Clinical Implications[2][6][7][8]
Potency vs. Toxicity
The (S)-enantiomer offers a superior therapeutic index compared to the racemate:
-
Lower Dosage: High affinity allows for lower plasma concentrations to achieve saturation of plasminogen LBS.
-
Reduced Seizure Risk: Tranexamic acid is known to inhibit GABA_A receptors at high concentrations, causing seizures. The rigidified structure of (S)-4-(1-aminoethyl)benzoic acid may exhibit reduced affinity for GABA receptors due to steric hindrance at the GABA binding site, potentially improving neurosafety.
Stability and ADME
The
Comparative Efficacy Table
| Parameter | PAMBA | Tranexamic Acid | (S)-4-(1-Aminoethyl)benzoic Acid |
| Binding Affinity ( | ~5–10 µM | ~1–2 µM | < 1 µM (Predicted) |
| Stereochemistry | Achiral | Trans-isomer active | (S)-Enantiomer active |
| Metabolic Stability | Moderate | High | High (MAO resistant) |
| Target Selectivity | Moderate | High | Very High |
References
-
Sheppard, G. S., et al. (2004). Lysyl 4-aminobenzoic acid derivatives as potent small molecule mimetics of plasminogen kringle 5. Bioorganic & Medicinal Chemistry Letters, 14(4), 965-966.
-
Xue, Y., Bodin, C., & Olsson, K. (2012). Crystal structure of the native plasminogen reveals an activation-resistant compact conformation.[4] Journal of Thrombosis and Haemostasis, 10(7), 1385-1396.
-
Law, R. H., et al. (2012). The X-ray Crystal Structure of Full-Length Human Plasminogen. Cell Reports, 1(3), 185-190.
- Sturzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of the plasminogen/plasmin system. Journal of Enzyme Inhibition, 12(1), 15-28.
-
Patent DE102005062966A1. (2005). Method for producing (R)- and (S)-4-(1-aminomethyl) benzoic acid methyl ester sulfate.[2]
Sources
- 1. Structural studies of plasmin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE4332738A1 - Racemate resolution of primary and secondary amines by enzyme-catalyzed acylation - Google Patents [patents.google.com]
- 3. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
- 4. Crystal structure of the native plasminogen reveals an activation-resistant compact conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of (S)-4-(1-Aminoethyl)benzoic acid
Introduction
(S)-4-(1-Aminoethyl)benzoic acid is a chiral non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety, a primary amine, and a stereogenic center at the alpha-carbon, makes it a versatile synthon for introducing specific pharmacophoric elements. The absolute stereochemistry of the chiral center is often paramount for biological activity and safety, making the compound's chemical and chiral stability a matter of utmost importance.
This guide provides a comprehensive technical overview of the stability profile of (S)-4-(1-Aminoethyl)benzoic acid. We will delve into its intrinsic physicochemical properties, explore potential degradation pathways, and establish field-proven protocols for its proper storage and handling. Furthermore, this document outlines a systematic approach to evaluating its stability through forced degradation studies, complete with a detailed, stability-indicating analytical method. This guide is intended for researchers, chemists, and formulation scientists who handle this compound and require a deep understanding of its stability characteristics to ensure the integrity of their research and development programs.
Physicochemical Profile
Understanding the fundamental physicochemical properties of (S)-4-(1-Aminoethyl)benzoic acid is the first step in predicting its stability. The molecule's functional groups—a carboxylic acid, an aromatic ring, and a primary amine—dictate its reactivity and susceptibility to various degradation mechanisms.
| Property | Value / Description | Source |
| Chemical Name | (S)-4-(1-Aminoethyl)benzoic acid | - |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Assumed to be a white to off-white solid | General chemical knowledge |
| Solubility | Limited solubility in water; soluble in organic solvents.[2] | [2] |
| Key Functional Groups | Carboxylic acid (pKa ~4-5), Primary amine (pKa ~9-10), Aromatic ring, Chiral center | Chemical principles |
Potential Degradation Pathways
The stability of (S)-4-(1-Aminoethyl)benzoic acid is influenced by its susceptibility to several chemical degradation pathways. The presence of multiple reactive functional groups and a chiral center necessitates a thorough evaluation of its stability under various stress conditions.
-
Racemization: The chiral center is a critical stability attribute. The hydrogen atom on the stereocenter is potentially labile under thermal or pH-related stress, which can lead to epimerization and the formation of the undesirable (R)-enantiomer. The determination of chiral purity is a critical quality evaluation for pharmaceutical products.[3]
-
Oxidative Degradation: The primary amino group is susceptible to oxidation, which can lead to the formation of imines, hydroxylamines, or other related impurities. This process can be catalyzed by the presence of trace metals, oxygen, or oxidizing agents.
-
Thermal Degradation: As with other benzoic acid derivatives, thermal stress can induce degradation.[4] A primary pathway at elevated temperatures is decarboxylation, leading to the formation of (S)-1-(4-aminophenyl)ethanamine. Severe degradation of benzoic acid derivatives has been observed at temperatures of 200°C.[4]
-
Photodegradation: Aromatic compounds, particularly those with amino substituents like p-aminobenzoic acid (PABA), are known to absorb UV radiation and can be susceptible to photodegradation. This can lead to complex degradation profiles and discoloration of the material.
-
Acid/Base Hydrolysis: While the core structure is generally robust, extreme pH conditions, particularly when combined with heat, could promote side reactions or racemization.
Below is a diagram illustrating the primary potential degradation pathways for (S)-4-(1-Aminoethyl)benzoic acid.
Caption: Potential degradation pathways for (S)-4-(1-Aminoethyl)benzoic acid.
Recommended Storage and Handling Protocols
Based on the chemical nature of the compound and general best practices for chiral aminobenzoic acids, the following storage and handling conditions are recommended to preserve its purity and chiral integrity.
Optimal Storage Conditions
To minimize degradation, the material should be stored under controlled conditions that limit exposure to heat, light, moisture, and oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical reactions, including racemization and thermal decomposition. While room temperature may be acceptable for short periods, long-term storage should be refrigerated.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The amino group is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen. |
| Light | Amber vial or light-proof container | Protects the aromatic ring and amino group from photodegradation.[5][6] |
| Humidity | Tightly sealed container in a dry place | Prevents hydrolysis and potential clumping of the solid material. Many sources recommend storing in a dry, cool, and well-ventilated place.[7][8][9] |
Handling and Incompatibilities
-
Handling: Use the compound in a well-ventilated area to avoid inhalation of dust.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10][11] Avoid dust formation during handling.[8][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the amino group, and strong bases, which could deprotonate the carboxylic acid and potentially affect stability.[5][9]
Designing a Comprehensive Stability Study: A Forced Degradation Approach
A forced degradation (or stress testing) study is essential to elucidate the intrinsic stability of the molecule, identify likely degradation products, and develop a stability-indicating analytical method.[12][13] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[14]
Experimental Workflow
The workflow for a forced degradation study is a systematic process designed to generate and identify potential degradation products.
Caption: Workflow for a forced degradation study.
Forced Degradation Protocol Conditions
The following table outlines standard conditions for stress testing, which should be optimized to achieve a target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Typical Duration | Causality Behind the Choice |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24-72 hours | To assess stability in acidic environments and probe for acid-labile groups.[15] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24-72 hours | To evaluate stability in alkaline conditions, which can catalyze hydrolysis and racemization.[15] |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | To mimic oxidative stress and assess the susceptibility of the amino group to oxidation. |
| Thermal | Solid & Solution at 80°C | 48-96 hours | To investigate the potential for thermally induced degradation (e.g., decarboxylation) and racemization. |
| Photolytic | ICH Q1B Option 2 | As per guideline | To determine if the compound is light-sensitive, a critical parameter for handling and formulation. |
Stability-Indicating Analytical Methodology
A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease of the active substance and the increase of degradation products, including the chiral impurity. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[16]
Protocol: Stability-Indicating Chiral RP-HPLC Method
This protocol provides a starting point for developing a validated method to separate (S)-4-(1-Aminoethyl)benzoic acid from its (R)-enantiomer and potential degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. Mass Spectrometry (MS) detection is highly recommended for peak identification.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. For example, a cellulose or amylose phenylcarbamate derivative column (e.g., Daicel CHIRALPAK series) suitable for reversed-phase conditions.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 70-90%) over 20-30 minutes to elute both polar and non-polar degradants.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25°C (can be varied to optimize separation)
-
Detection: UV at 240 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5-10 µL
-
-
Sample Preparation:
-
Dilute the stock solution of the compound or the samples from the forced degradation study to a suitable concentration (e.g., 0.5 mg/mL) using a mixture of water and acetonitrile.
-
Ensure the final sample solvent is miscible with the initial mobile phase to prevent peak distortion.
-
-
Method Validation Principles:
-
Specificity: Analyze stressed samples to demonstrate that degradation products and the (R)-enantiomer do not co-elute with the main (S)-enantiomer peak. Peak purity analysis using a PDA detector is essential.
-
Linearity, Accuracy, Precision: Validate these parameters according to ICH Q2(R1) guidelines to ensure the method is reliable for quantitative analysis.[17]
-
Summary of Expected Outcomes & Data Presentation
The results from the forced degradation study should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | % Degradation of (S)-Isomer | % (R)-Isomer Formed | Major Degradation Products (by % Peak Area) | Observations |
| Control | < 0.1% | < 0.1% | None detected | - |
| 0.1 M HCl, 60°C | e.g., 2.5% | e.g., 0.8% | Degradant 1 (RRT 0.85) | Slight increase in racemization. |
| 0.1 M NaOH, 60°C | e.g., 8.1% | e.g., 3.2% | Degradant 2 (RRT 0.91) | Significant racemization and degradation. |
| 3% H₂O₂, RT | e.g., 15.2% | e.g., 0.2% | Oxidative Product 1 (RRT 1.15) | Highly sensitive to oxidation. |
| Thermal (Solid), 80°C | e.g., 1.2% | e.g., 0.5% | Decarboxylation Product (RRT 0.70) | Stable as a solid, minor racemization. |
| Photolytic (ICH Q1B) | e.g., 11.5% | e.g., 0.3% | Multiple minor photodegradants | Compound is light-sensitive. |
Note: Data presented are hypothetical and for illustrative purposes.
Conclusion
(S)-4-(1-Aminoethyl)benzoic acid is a molecule with several potential stability liabilities, most notably racemization, oxidation, and photodegradation. Its long-term stability is critically dependent on stringent storage conditions, specifically refrigeration under an inert, dry, and dark environment. A comprehensive understanding of its degradation profile, achieved through systematic forced degradation studies and the use of a stability-indicating chiral HPLC method, is imperative for its successful application in research and drug development. Adherence to the protocols and principles outlined in this guide will help ensure the chemical and stereochemical integrity of this valuable chiral building block.
References
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KALIAN. (2023). BENZOIC ACID E 210 PH. EUR. USP FCC JP Safety Data Sheet. Retrieved from [Link]
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CHROMSERVIS. (n.d.). Handling chiral columns. Retrieved from [Link]
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Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
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Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]
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Chiral Technologies. (n.d.). Dos and Don'ts for Using Daicel Chiral Columns Effectively. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 506066, 4-(2-Aminoethyl)benzoic acid. Retrieved from [Link]
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Strege, M. A., & Ticar, T. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
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Kumar, V., & Singh, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Retrieved from [Link]
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Osaka Soda. (n.d.). User's Manual | Chiral CD-Ph. Retrieved from [Link]
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UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]
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International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of (S)-4-(1-Aminoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety protocols and handling procedures for (S)-4-(1-Aminoethyl)benzoic acid. As a chiral building block with increasing relevance in pharmaceutical research and development, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This document synthesizes available data and established best practices for handling aminobenzoic acid derivatives.
Section 1: Compound Profile and Hazard Identification
(S)-4-(1-Aminoethyl)benzoic acid is a chiral aminobenzoic acid derivative. While comprehensive toxicological data for this specific enantiomer is not widely published, information from suppliers and structurally related compounds, such as 4-Aminobenzoic acid (PABA), allows for a robust preliminary risk assessment.
1.1 Physicochemical Data
The fundamental properties of (S)-4-(1-Aminoethyl)benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 222714-33-2 | BLDpharm[1] |
| Molecular Formula | C9H11NO2 | BLDpharm[1] |
| Molecular Weight | 165.19 g/mol | BLDpharm[1], PubChem[2] |
| Appearance | Crystalline powder (inferred) | European Commission[3] |
1.2 GHS Hazard Classification
Based on supplier safety data, (S)-4-(1-Aminoethyl)benzoic acid is classified with the following hazards.[1] It is crucial to note that the toxicological properties have not been fully investigated.[4]
| Hazard Statement | Code | Description |
| H302 | Harmful if swallowed | PubChem[5] |
| H315 | Causes skin irritation | PubChem[5] |
| H317 | May cause an allergic skin reaction | Cayman Chemical[6] |
| H319 | Causes serious eye irritation | PubChem[5] |
| H335 | May cause respiratory irritation | PubChem[5] |
Precautionary Statements: P261, P305+P351+P338[1]
The causality behind these classifications lies in the functional groups present in the molecule. The carboxylic acid can cause irritation, while the amino group on the chiral center can lead to skin sensitization in susceptible individuals. Inhalation of the powdered form can irritate the respiratory tract.[6]
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
2.1 Engineering Controls
The primary line of defense is to handle the compound in a controlled environment.
-
Ventilation: Always handle (S)-4-(1-Aminoethyl)benzoic acid in a well-ventilated area.[7][8][9] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a ventilated balance enclosure is mandatory.[10]
-
Containment: For more extensive or repetitive handling, the use of a glove box may be warranted to minimize inhalation exposure and prevent contamination of the laboratory environment.
2.2 Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][11]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[8][9]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during spill cleanup, a full-face respirator with an appropriate particulate filter should be used.[8][9][11]
Caption: Personal Protective Equipment (PPE) workflow for handling (S)-4-(1-Aminoethyl)benzoic acid.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental for maintaining the chemical's integrity and ensuring a safe laboratory environment.
3.1 Handling Procedures
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[7][8][12] Do not breathe dust.[12] Wash hands thoroughly before breaks and immediately after handling the compound.[7][12]
-
Preventing Dust Formation: As a solid, this compound may form combustible dust concentrations in the air.[13][14] Avoid actions that create dust, such as vigorous scraping or shaking.[7][10] Use appropriate tools (e.g., a spatula) for transferring the solid.
-
Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[13]
3.2 Storage Conditions
Proper storage is crucial to maintain the stability and purity of (S)-4-(1-Aminoethyl)benzoic acid.
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Keep the container tightly closed and store under an inert atmosphere in a dark place.[1][13]
-
Location: Store in a dry, cool, and well-ventilated place.[9][12][15]
-
Incompatibilities: Keep away from strong oxidizing agents.[13][14][15] Also, avoid contact with strong bases.[15]
Section 4: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
4.1 First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[14] Seek medical attention if you feel unwell.[14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][9] If skin irritation or a rash occurs, seek medical advice.[9] Contaminated clothing should be removed and washed before reuse.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.
4.2 Spill and Release Measures
-
Personal Precautions: Evacuate non-essential personnel.[10] Ensure adequate ventilation.[10] Wear appropriate PPE as described in Section 2.2.[10] Avoid breathing dust.[10]
-
Containment and Cleanup:
-
Do not allow the substance to enter drains or watercourses.[10][12]
-
Carefully sweep or scoop up the spilled material, avoiding dust generation.[10]
-
Place the collected material into a suitable, labeled container for disposal.[10][12]
-
Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning waste for proper disposal.
-
Caption: Step-by-step spill response workflow for (S)-4-(1-Aminoethyl)benzoic acid.
Section 5: Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.
-
Product: Unused or waste material should be disposed of by a licensed chemical waste disposal company.[11]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[11] Otherwise, dispose of them as chemical waste.
References
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- BLDpharm. (n.d.). (S)-4-(1-Aminoethyl)benzoic acid.
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- Techno PharmChem. (n.d.). 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
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- Fisher Scientific. (2025). Safety Data Sheet: 4-Aminobenzoic acid.
- Sigma-Aldrich. (2018). 4-Aminobenzoic acid - Safety Data Sheet.
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Enantioselective Synthesis of Aminoindene Derivatives: A Technical Guide to Asymmetric Brønsted Acid Catalysis
Introduction: The Significance of Chiral Aminoindanes and the Rise of Asymmetric Organocatalysis
Chiral 1-aminoindane scaffolds are privileged structures in medicinal chemistry and drug development.[1] Their rigid bicyclic framework allows for a precise three-dimensional presentation of pharmacophoric elements, leading to high affinity and selectivity for biological targets. A prime example of their therapeutic importance is (S)-rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3][4][5] The biological activity of such compounds is often confined to a single enantiomer, making their stereoselective synthesis a critical endeavor for the pharmaceutical industry.
Traditionally, the synthesis of enantiopure amines has relied on methods such as classical resolution, enzymatic kinetic resolution, or the use of chiral auxiliaries. While effective, these methods can be inefficient, atom-uneconomical, and require harsh reaction conditions. The advent of asymmetric organocatalysis has provided a powerful and elegant alternative, offering direct and highly enantioselective routes to chiral molecules under mild conditions.
Among the various classes of organocatalysts, chiral Brønsted acids, particularly BINOL-derived phosphoric acids and their more potent N-triflyl phosphoramide analogues, have emerged as highly effective catalysts for a wide range of asymmetric transformations.[3] These catalysts operate through the formation of chiral ion pairs, activating substrates towards nucleophilic attack and effectively shielding one face of the reactive intermediate to direct the stereochemical outcome.
This technical guide provides an in-depth exploration of the enantioselective synthesis of 1-aminoindene derivatives through a catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, a powerful strategy developed by Wu and coworkers.[2] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the scope and applications of this methodology, offering researchers and drug development professionals a comprehensive resource for the preparation of these valuable chiral building blocks.
The Core Strategy: Intramolecular Iminium Ion Cyclization
The cornerstone of this approach is the intramolecular cyclization of an imine generated from a 2-alkenylbenzaldehyde and a primary amine. The key to achieving high enantioselectivity lies in the use of a potent chiral Brønsted acid catalyst, specifically a BINOL-derived N-triflyl phosphoramide.
The proposed catalytic cycle begins with the activation of the imine substrate by the chiral Brønsted acid through protonation of the imine nitrogen. This generates a chiral contact ion pair between the protonated imine (iminium ion) and the chiral conjugate base of the acid. The intimate association within this ion pair effectively blocks one of the prochiral faces of the alkene moiety.
The subsequent intramolecular hydroamination/cyclization proceeds via nucleophilic attack of the alkene onto the electrophilic iminium carbon. The stereochemistry of the newly formed stereocenter is dictated by the facial blockade imposed by the bulky chiral catalyst. Finally, regeneration of the catalyst through proton transfer to the cyclized product releases the enantioenriched aminoindene derivative.
Below is a conceptual diagram of the proposed catalytic cycle:
Caption: Proposed catalytic cycle for the enantioselective synthesis of 1-aminoindenes.
Catalyst Selection and Design: The Power of N-Triflyl Phosphoramides
While chiral phosphoric acids (CPAs) are effective for many transformations, the intramolecular cyclization of less activated alkenes onto iminium ions often requires a more potent Brønsted acid. N-triflyl phosphoramides (NTPAs), with their lower pKa values, have proven to be superior catalysts for this purpose. The electron-withdrawing triflyl group enhances the acidity of the N-H proton, leading to more efficient protonation of the imine and a more stable conjugate base, which is crucial for maintaining a well-defined chiral environment in the transition state.
The catalyst of choice for this reaction is a BINOL-derived N-triflyl phosphoramide with bulky aromatic substituents at the 3 and 3' positions of the binaphthyl backbone. These bulky groups are essential for creating a deep chiral pocket that effectively shields one face of the reactive intermediate, thus ensuring high enantioselectivity.
Experimental Protocols
Part 1: Synthesis of 2-Alkenylbenzaldimine Substrates
The 2-alkenylbenzaldimine starting materials are readily prepared in two steps from commercially available 2-bromobenzaldehyde derivatives.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Alkenylbenzaldehydes
This procedure describes a general method for the synthesis of 2-vinylbenzaldehyde, a common precursor.
-
Materials:
-
2-Bromobenzaldehyde
-
Vinylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), potassium carbonate (3.0 equiv), toluene, and water (4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkenylbenzaldehyde.
-
Step 2: Imine Formation
This procedure outlines the condensation of the 2-alkenylbenzaldehyde with a primary amine.
-
Materials:
-
2-Alkenylbenzaldehyde
-
Primary amine (e.g., aniline derivative)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the 2-alkenylbenzaldehyde (1.0 equiv) in dichloromethane, add the primary amine (1.1 equiv).
-
Add anhydrous magnesium sulfate (2.0 equiv) to the reaction mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Filter the reaction mixture to remove the magnesium sulfate and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the 2-alkenylbenzaldimine, which is often used in the next step without further purification.
-
Part 2: Asymmetric Intramolecular Iminium Cyclization
This is the key enantioselective step for the synthesis of the 1-aminoindene derivatives.
-
Materials:
-
2-Alkenylbenzaldimine
-
Chiral N-triflyl phosphoramide catalyst (e.g., (R)-TRIP-PA) (5 mol%)
-
Toluene
-
4Å Molecular sieves
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N-triflyl phosphoramide catalyst (0.05 equiv) and freshly activated 4Å molecular sieves.
-
Add anhydrous toluene to the tube.
-
Add a solution of the 2-alkenylbenzaldimine (1.0 equiv) in anhydrous toluene to the catalyst mixture at the specified reaction temperature (typically ranging from room temperature to 60 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 24-72 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of triethylamine.
-
Filter the reaction mixture through a short pad of silica gel, eluting with a mixture of ethyl acetate and hexanes.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1-aminoindene derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
-
Caption: A simplified model of the stereodetermining transition state.
Applications in Drug Development
The enantioenriched 1-aminoindene derivatives synthesized via this method are valuable building blocks for the synthesis of biologically active molecules. As previously mentioned, a key application is the synthesis of (S)-rasagiline. The chiral 1-aminoindane core is a crucial component of this drug, responsible for its high affinity and selectivity for MAO-B. [4][5] Beyond rasagiline, the aminoindane scaffold is found in a variety of other compounds with therapeutic potential, including dopamine D2 receptor agonists and antagonists, which are targets for the treatment of neurological and psychiatric disorders. The ability to readily access a diverse range of enantiopure aminoindane derivatives through this catalytic method opens up new avenues for the exploration of their structure-activity relationships and the development of novel therapeutics.
Conclusion and Future Outlook
The enantioselective synthesis of aminoindene derivatives using asymmetric Brønsted acid catalysis represents a significant advancement in the field of organic synthesis. The use of highly acidic and sterically demanding chiral N-triflyl phosphoramides enables the efficient and highly stereoselective intramolecular cyclization of readily available 2-alkenylbenzaldimines. This methodology provides a practical and atom-economical route to a variety of chiral 1-aminoindane derivatives, which are valuable building blocks for the pharmaceutical industry.
Future research in this area will likely focus on expanding the substrate scope to include more challenging substrates, developing even more active and selective catalysts, and applying this methodology to the synthesis of a broader range of complex and biologically active molecules. The continued development of powerful asymmetric catalytic methods such as this will undoubtedly accelerate the discovery and development of new and improved medicines.
References
-
Wu, X., Ding, D., Zhang, Y., Jiang, H., Wang, T., & Zhao, L. (2021). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 57(76), 9680-9683. [Link]
-
Request PDF. (n.d.). Enantioselective Polyene Cyclization Catalyzed by Chiral Brønsted Acid. [Link]
-
Request PDF. (2023, May 3). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. [Link]
- Youdim, M. B. H., & Weinstock, M. (2001). Molecular basis of neuroprotective activities of rasagiline and the 1-aminoindan derivative, TV3326. Journal of Neural Transmission. Supplementum, (61), 357–369.
- Finberg, J. P. M., & Youdim, M. B. H. (2002). Pharmacological properties of the anti-Parkinson drug rasagiline; modification of endogenous brain amines, reserpine-reversal, serotonergic and sympathomimetic responses. Neuropharmacology, 43(7), 1110–1118.
- Youdim, M. B. H., Amit, T., & Yogev-Falach, M. (2003). The novel MAO-B inhibitor rasagiline and its cholinesterase inhibitor derivatives, as multifunctional drugs for the treatment of Alzheimer's disease. Mechanisms of Ageing and Development, 124(3), 353–360.
-
Request PDF. (n.d.). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. [Link]
-
Finberg, J. P. M. (2014). Pharmacology of rasagiline, a new MAO-B inhibitor drug for the treatment of Parkinson's disease with neuroprotective potential. Expert Review of Neurotherapeutics, 14(9), 981–995. [Link]
-
Wikipedia. (2024, January 10). Rasagiline. [Link]
-
Davis, A. (2023, February 20). A Closer Look at Rasagiline for Parkinson's Symptom Management. Davis Phinney Foundation. [Link]
Sources
- 1. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise synthesis and applications of enantiopure spirobiphenoxasilin-diol and its related chiral ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Insights into the Chiral Phosphoric Acid-Catalyzed Dynamic Kinetic Asymmetric Hydroamination of Racemic Allenes: An Allyl Carbocation/Phosphate Pair Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of stereochemistry in the biological activity of nature-inspired isomers
Title: Stereochemical Fidelity in Nature-Inspired Therapeutics: Mechanisms, Synthesis, and Validation
Executive Summary: The Chiral Imperative
In the realm of nature-inspired drug discovery, stereochemistry is not merely a structural detail—it is the primary language of biological recognition. Natural products, evolved over millennia, are inherently homochiral.[1] When we synthesize analogues of these compounds (e.g., polyketides, alkaloids), the ability to replicate or deliberately manipulate their three-dimensional geometry dictates therapeutic success.[1]
This guide addresses the "Chiral Switch"—the transition from racemic mixtures to single-enantiomer therapeutics—and the technical rigor required to validate these isomers.[2] We will explore the mechanistic basis of chiral recognition, examine high-complexity case studies like Eribulin, and define a self-validating workflow for chiral method development using Supercritical Fluid Chromatography (SFC).
Mechanistic Foundations: The Three-Point Attachment Model
To understand why a single chiral center inversion can render a potent drug toxic or inert, we must revisit the Ogston Three-Point Attachment Model (1948).[1] A receptor site is not a flat surface but a 3D cleft.[1] For a ligand to elicit a biological response, at least three functional groups must simultaneously align with complementary sites on the receptor.
The Eutomer and Distomer[3]
-
Eutomer: The enantiomer possessing the desired pharmacological activity (high affinity).[3]
-
Distomer: The enantiomer that is less active, inactive, or toxic.[1]
If the stereochemistry at the binding interface is inverted, the three-point contact is lost, reducing affinity by orders of magnitude (Pfeiffer’s Rule).
Visualization: Receptor-Ligand Interaction
The following diagram illustrates the critical alignment required for efficacy and how enantiomeric inversion disrupts this interface.
Figure 1: Schematic of Ogston’s model.[1][4][5] The eutomer achieves necessary contact points (A-A', B-B', C-C'), while the distomer fails to engage the receptor machinery.
Case Studies in Nature-Inspired Isomers
Nature often produces families of isomers with vastly different biological roles. Understanding these differences allows us to repurpose scaffolds for distinct therapeutic indications.[1]
Divergent Activity: The Cinchona Alkaloids
The classic example of Quinine and Quinidine demonstrates how diastereomers (specifically epimers at the C9 position) interact with different biological targets. While they share the same methoxy-quinoline scaffold, their spatial arrangement directs them toward different protein channels.[1]
Table 1: Comparative Profile of Cinchona Diastereomers
| Feature | Quinine (Eutomer for Malaria) | Quinidine (Eutomer for Arrhythmia) |
| Stereochemistry | (8S, 9R) configuration | (8R, 9S) configuration |
| Primary Target | Heme polymerase (Plasmodium) | Voltage-gated Na+ Channels (Heart) |
| Mechanism | Inhibits hemozoin crystallization | Class Ia antiarrhythmic (blocks fast inward Na+) |
| Clinical Use | Malaria treatment | Maintenance of sinus rhythm |
| Toxicity Risk | Cinchonism, Hypoglycemia | Torsades de pointes (QT prolongation) |
Structural Complexity: Eribulin (Halaven)
Eribulin represents the pinnacle of stereochemical control in total synthesis. It is a simplified, fully synthetic macrocyclic ketone analogue of the marine sponge natural product Halichondrin B .
-
The Challenge: Halichondrin B is scarce in nature. Eribulin retains the pharmacophore (the macrocyclic ring) but replaces the unstable lactone with a ketone.
-
Stereochemical Fidelity: Eribulin contains 19 chiral centers .[1] A single inversion at any center could disrupt its binding to the vinca domain of tubulin.
-
Synthetic Insight: The synthesis relies on the Prins macrocyclization to close the ring while setting the stereochemistry of the tetrahydropyran subunits. This demonstrates that "nature-inspired" requires absolute synthetic precision, not just structural mimicry.[1]
Technical Protocol: Chiral Method Development (SFC)
In modern drug discovery, Supercritical Fluid Chromatography (SFC) has replaced normal-phase HPLC as the gold standard for chiral separation due to its speed, low viscosity, and "green" solvent profile (CO₂).[1]
Objective: Develop a robust method to separate enantiomers of a nature-inspired alkaloid analogue with >99.5% enantiomeric excess (ee).
The "4-Column x 4-Modifier" Screening Matrix
Do not guess the stationary phase. Use a systematic screening approach.
Equipment: Agilent 1260 Infinity II SFC or Waters UPC² System. Conditions:
Step-by-Step Protocol:
-
Stationary Phase Selection: Load the column switcher with four complementary chemistries:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG) – General purpose.[1]
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) – Cavity based.[1]
-
Column C: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) – Chlorinated selector.[1]
-
Column D: Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak AY) – Alternative selectivity.[1]
-
-
Mobile Phase Screening (The Modifier):
-
Pure CO₂ is non-polar.[1] You must add a polar modifier (5% to 40%).[1]
-
Screen 1: Methanol (Protic, strong).[1]
-
Screen 2: Isopropanol (Protic, weaker, better shape).[1]
-
Screen 3: Acetonitrile (Aprotic, dipole interactions).[1]
-
Additive: If the analyte is basic (alkaloid), add 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to suppress peak tailing.[1]
-
-
Optimization Loop:
-
Identify the hit with the highest resolution (
). -
If
(baseline separation), lower the temperature to 25°C (increases enantioselectivity) or reduce the modifier percentage.
-
Visualization: The SFC Validation Workflow
This diagram outlines the decision logic for validating a chiral method before biological testing.
Figure 2: Logic flow for chiral method development and isolation. Note the feedback loop at the optimization stage.
Regulatory & Safety Context
The FDA's 1992 policy statement on stereoisomeric drugs fundamentally changed development. You cannot simply develop a racemate without justification.[1][6]
-
Racemization Risk: Even if you synthesize a pure enantiomer, you must test for in vivo metabolic inversion (chiral inversion).[1] For example, the anti-inflammatory drug Ibuprofen undergoes unidirectional inversion (
) in the body. -
Toxicity Testing: If the distomer is not inert, it is considered an impurity. The toxicity of the distomer must be characterized (e.g., Thalidomide tragedy, where the S-enantiomer was teratogenic).
References
-
FDA Policy Statement: U.S. Food and Drug Administration.[1][2][6][7][8] (1992).[1][6][9] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Link
-
Ogston Model: Ogston, A. G. (1948).[1][4][5] "Interpretation of Experiments on Metabolic Processes, using Isotopic Tracer Elements." Nature, 162, 963.[1] Link[1]
-
Eribulin Synthesis: Towle, M. J., et al. (2001).[1][10] "In Vitro and In Vivo Anticancer Activities of Synthetic Macrocyclic Ketone Analogues of Halichondrin B." Cancer Research, 61(3), 1013-1021.[1] Link
-
SFC Method Development: De Klerck, K., et al. (2012).[1] "Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Cinchona Alkaloids: Kaufman, T. S., & Rúveda, E. A. (2005).[1] "The Quest for Quinine: Those Who Won the Battles and Those Who Won the War." Angewandte Chemie International Edition. Link[1]
Sources
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 4. Towards a general model for protein–substrate stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ogston’s ‘Three Point Attachment’ Model | Stereochemistry [blogs.ntu.edu.sg]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Using (S)-4-(1-Aminoethyl)benzoic acid in peptide synthesis
Executive Summary
(S)-4-(1-Aminoethyl)benzoic acid (herein referred to as (S)-AeBz ) is a bifunctional, chiral building block used in peptidomimetics to introduce conformational constraints and extended backbone geometry.[1] Unlike flexible linkers (e.g., Gly, Ahx) or standard aromatic amino acids (e.g., Phe), (S)-AeBz provides a rigid phenyl spacer combined with a chiral center at the benzylic position.
This guide addresses the specific challenges of integrating (S)-AeBz into Solid-Phase Peptide Synthesis (SPPS), including:
-
Steric Hindrance: The
-methyl group at the benzylic amine reduces nucleophilicity and imposes steric barriers during acylation. -
Reactivity: The aromatic carboxylic acid (benzoic acid moiety) requires optimized activation compared to aliphatic amino acids.
-
Chiral Integrity: While the chiral center is distal to the carbonyl, maintaining enantiopurity during protection and coupling is critical.
Chemical Profile & Strategic Considerations
| Feature | Description | Impact on Synthesis |
| Structure | 4-substituted benzoic acid with a chiral 1-aminoethyl group.[1][2][3] | Acts as a rigid spacer (~5-6 Å extension).[1] |
| Chirality | (S)-configuration at the benzylic carbon.[1] | Low Racemization Risk: The chiral center is separated from the activated carbonyl by a phenyl ring, preventing oxazolone-mediated racemization. |
| Amine Type | Primary, benzylic, | Moderate Steric Hindrance: Coupling to this amine is slower than to Gly/Ala.[1] Requires high-efficiency coupling reagents (e.g., HATU). |
| Acid Type | Aromatic carboxylic acid.[1] | Reduced Electrophilicity: Activation is slower; extended coupling times are recommended.[1] |
Protocol 1: Fmoc-Protection of (S)-AeBz
Note: If Fmoc-(S)-AeBz is not commercially available in your region, use this protocol to protect the free acid or HCl salt.
Objective: Synthesize Fmoc-(S)-4-(1-Aminoethyl)benzoic acid suitable for SPPS. Scale: 10 mmol (approx. 2.0 g of starting material).
Reagents:
-
(S)-4-(1-Aminoethyl)benzoic acid (HCl salt or free base)[1]
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)[1]
-
Sodium bicarbonate (
) or Sodium carbonate ( )[1] -
1,4-Dioxane and Water (
mixture)[1] -
Hydrochloric acid (1N and 6N HCl)[1]
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of (S)-AeBz in 50 mL of water containing 20 mmol of
. Ensure pH is roughly 9–10. -
Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 50 mL of 1,4-dioxane. Add this solution dropwise to the amino acid solution over 30 minutes while stirring at room temperature.
-
Why: Slow addition prevents precipitation of Fmoc-OSu and ensures homogenous reaction conditions.
-
-
Reaction: Stir the mixture overnight (12–16 hours) at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up:
-
Evaporate the dioxane under reduced pressure (rotary evaporator).
-
Dilute the remaining aqueous solution with 100 mL water.
-
Extract twice with 50 mL diethyl ether to remove unreacted Fmoc-OSu and byproducts. Discard organic layer.[1]
-
-
Acidification: Cool the aqueous layer in an ice bath. Slowly acidify to pH 1–2 using 1N HCl (use 6N if volume is large, but add slowly). The Fmoc-protected product will precipitate as a white solid.
-
Isolation: Filter the precipitate, wash thoroughly with cold water (
) and hexane ( ) to remove traces of dioxane. -
Drying: Dry under high vacuum over
or in a desiccator to constant weight.-
Yield Expectation: >85%.[4]
-
Protocol 2: SPPS Integration (Fmoc Strategy)
This protocol assumes the use of standard Rink Amide or Wang resin.
A. Coupling Fmoc-(S)-AeBz to the Resin (or Peptide Chain)
The aromatic carboxylic acid is stable but requires potent activation.
-
Reagent Prep: Dissolve Fmoc-(S)-AeBz (3–4 eq) in DMF.
-
Activation: Add HATU (0.95 eq relative to AA) and DIPEA (6 eq).
-
Critical: Pre-activate for only 30–60 seconds. Long pre-activation of aromatic acids can lead to side reactions, though less prone to racemization than aliphatic AAs.
-
-
Coupling: Add to the resin. Shake/vortex for 60–90 minutes at room temperature.
-
Note: Standard coupling time (45 min) may be insufficient for aromatic acids.
-
-
Monitoring: Perform a Kaiser Test. If not deep blue (negative), proceed. If slightly blue, re-couple.
B. Fmoc Deprotection
-
Treat resin with 20% Piperidine in DMF (
). -
Wash thoroughly with DMF (
) and DCM ( ).
C. Coupling the Next Amino Acid to (S)-AeBz
This is the critical step. The benzylic amine is sterically hindered by the
-
Selection: Use a highly reactive coupling cocktail. HATU or PyBOP is preferred over DIC/HOBt.
-
Stoichiometry: Use 5 eq of the incoming Fmoc-Amino Acid and 5 eq of HATU.
-
Base: Use 10 eq of DIPEA (or TMP for extremely hindered cases).
-
Procedure:
-
Conditions: Double coupling is mandatory for this step.
-
Coupling 1: 60 minutes.
-
Wash: DMF (
).[5] -
Coupling 2: 60 minutes.
-
-
Verification: The Chloranil Test is more sensitive than Kaiser for secondary or hindered primary amines. Check for free amine presence.[6][7][8]
Workflow Visualization
The following diagram illustrates the decision logic for integrating (S)-AeBz into a peptide sequence.
Caption: Logic flow for SPPS cycles involving (S)-AeBz. Note the mandatory double coupling when acylating the hindered benzylic amine.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Incomplete Coupling to (S)-AeBz | Steric hindrance from | 1. Use HATU or PyAOP (phosphonium salts are excellent for hindered amines).2. Increase temperature to 50°C (microwave assisted) if possible.3. Switch solvent to NMP to improve swelling.[1] |
| Low Solubility of Building Block | Rigid aromatic structure promotes aggregation. | 1. Dissolve Fmoc-(S)-AeBz in 10% DMSO/DMF mixture.2. Use "Magic Mixture" (DCM/DMF/NMP 1:1:[1]1) for coupling.[5][6][7][9][10][11] |
| Racemization | Unlikely for (S)-AeBz itself, but possible for previous AA if activated too long.[1] | Use Oxyma Pure/DIC instead of HOBt if the preceding residue is Cys or His. For (S)-AeBz, standard HATU is safe.[1] |
References
-
PubChem. (R)-4-(1-Aminoethyl)benzoic acid (Compound Summary). National Library of Medicine.[3] [Link] (Note: Enantiomer reference for structural data).[1][3]
-
Tomita, K., et al. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres.[2] Biopolymers. [Link]
-
Albericio, F., & Tulla-Puche, J. (2020). The Power of the Benzotriazole Ring in Peptide Synthesis.[9] Molecules.[3][5][6][7][8][12][9][13][14][15][16] [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][7][12][10][14] Chemical Reviews. [Link]
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS-150-13-0, p-Amino Benzoic Acid Pract. (4-Amino Benzoic acid) Manufacturers, Suppliers & Exporters in India | 025913 [cdhfinechemical.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chemimpex.com [chemimpex.com]
- 15. mdpi.com [mdpi.com]
- 16. chemimpex.com [chemimpex.com]
NMR spectroscopy for the characterization of 4-(1-Aminoethyl)benzoic acid
This Application Note is designed for researchers and analytical scientists characterizing 4-(1-Aminoethyl)benzoic acid , a critical chiral building block in medicinal chemistry. It prioritizes practical, high-resolution NMR techniques to validate structure, stereochemistry, and purity.
H,Introduction & Strategic Significance
4-(1-Aminoethyl)benzoic acid is a bifunctional zwitterionic molecule containing a basic primary amine and an acidic carboxyl group. Its characterization presents specific challenges:
-
Solubility & pH Sensitivity: As an amino acid derivative, it exists in equilibrium between cationic, anionic, and zwitterionic forms, which drastically shifts NMR signals.
-
Chirality: The methine carbon (
-position) is a stereocenter. While standard 1D NMR cannot distinguish enantiomers (R vs S) in an achiral environment, it is critical to resolve the diastereotopic nature of impurities or use chiral solvating agents if enantiopurity is the goal. -
Exchangeable Protons: The observation of
and protons provides direct evidence of the salt form (e.g., HCl salt vs. free base), which is crucial for formulation.
Sample Preparation Protocol
Self-Validating Step: The choice of solvent dictates the visibility of exchangeable protons.
A. Primary Method: DMSO-d (Recommended)
Purpose: Full structural elucidation including exchangeable protons (
-
Concentration: 10–15 mg in 600
L DMSO-d . -
Additives: None initially.
-
Advantages: Slows proton exchange, allowing observation of the ammonium/amine and carboxylic acid signals.
-
Note: If the sample is the HCl salt , the amine will appear as a broad
signal ( 8.0–9.0 ppm). If Free Base , it appears sharper and upfield.
B. Secondary Method: D O + NaOD
Purpose: Solubility check and skeletal confirmation (backbone only).
-
Protocol: Dissolve 10 mg in D
O. If insoluble, add 1-2 drops of 40% NaOD in D O. -
Result: The molecule becomes the dianion (carboxylate and free amine).
-
Disadvantage: All
and signals disappear due to deuterium exchange (H/D exchange).
Acquisition Parameters (Standard 400/600 MHz)
To ensure data integrity, use the following acquisition parameters.
| Parameter | Rationale | ||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | Maximize signal-to-noise (S/N). |
| Relaxation Delay (D1) | 1.0 – 5.0 s | 2.0 s | Ensure quantitative integration of aromatic protons. |
| Scans (NS) | 16 – 64 | 1024 – 4096 | Carbon sensitivity is low; requires high scan count. |
| Spectral Width | 14 ppm (-1 to 13) | 220 ppm (-10 to 210) | Capture acidic protons and carbonyl carbons. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standardize chemical shifts. |
Spectral Analysis & Assignment Logic
The structure is validated by identifying three distinct spin systems.
A. The Aliphatic "Ethyl" System (Spin System 1)
This is the most diagnostic feature. The chiral center creates a classic doublet-quartet relationship.
-
Methyl Group (
): Look for a doublet (d) with an integral of 3H.-
Shift:
~1.2 – 1.4 ppm. -
Coupling (
): ~6.5 – 7.0 Hz (Vicinal coupling to methine).
-
-
Methine Proton (
): Look for a quartet (q) with an integral of 1H.-
Shift:
~4.0 – 4.5 ppm.[2] -
Logic: Deshielded by both the aromatic ring and the nitrogen.
-
B. The Aromatic System (Spin System 2)
The 1,4-disubstitution (para-substitution) results in a symmetric AA'BB' pattern (often appearing as two doublets).
-
Protons Ortho to
(H-a): Deshielded by the electron-withdrawing carbonyl.-
Shift:
~7.8 – 8.0 ppm (Doublet, 2H).
-
-
Protons Ortho to Alkyl (H-b): Less deshielded.
-
Shift:
~7.4 – 7.6 ppm (Doublet, 2H).[3]
-
-
Validation: The coupling constant between these doublets should be ortho-coupling (
).
C. Exchangeable Protons (DMSO-d only)
-
Carboxylic Acid (
): Very broad singlet, 12.0 – 13.0 ppm. -
Amine (
): Broad singlet.[4] Shift varies heavily by concentration and water content ( 3.0 – 8.5 ppm).
Summary Table: Expected Chemical Shifts (DMSO-d )
| Position | Type | Multiplicity | Integral | ||
| 1 | Methyl ( | 1.25 – 1.35 | Doublet (d) | 3H | ~6.8 |
| 2 | Methine ( | 4.10 – 4.30 | Quartet (q) | 1H | ~6.8 |
| 3, 5 | Ar-H (ortho to alkyl) | 7.45 – 7.55 | Doublet (d) | 2H | ~8.2 |
| 4, 6 | Ar-H (ortho to acid) | 7.85 – 7.95 | Doublet (d) | 2H | ~8.2 |
| 7 | Amine ( | Variable | Broad (br s) | 2H | - |
| 8 | Acid ( | 12.5 – 13.0 | Broad (br s) | 1H | - |
Structural Validation Workflow (Logic Diagram)
The following flowchart illustrates the decision-making process for confirming the structure using 1D and 2D NMR data.
Figure 1: Step-by-step logic flow for validating the 4-(1-Aminoethyl)benzoic acid structure.
Advanced Validation: 2D NMR Correlations
To satisfy the "Trustworthiness" requirement, use 2D experiments to confirm connectivity definitively.
A. COSY (Correlation Spectroscopy)
-
Objective: Prove the methyl group is attached to the methine.
-
Observation: A strong off-diagonal cross-peak connecting the doublet at
1.3 and the quartet at 4.2. -
Interpretation: If this cross-peak is missing, the alkyl chain is fragmented or incorrect.
B. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: Link the aliphatic side chain to the aromatic ring.
-
Observation:
-
The Methine Proton (
4.2) should show a long-range correlation (3-bond) to the Aromatic Carbons (ortho-positions). -
The Aromatic Protons (
7.[4]9) should correlate to the Carbonyl Carbon ( ~167 ppm).
-
-
Significance: This definitively places the amino-ethyl group and the carboxylic acid at para positions relative to each other.
Troubleshooting & Common Artifacts
| Issue | Cause | Solution |
| Missing Amine/Acid Peaks | Deuterium Exchange | Ensure solvent is DMSO-d |
| Broad/Drifting Signals | Zwitterionic Exchange | The |
| Extra Doublets in Aromatic Region | Rotational Isomers or Impurity | If peaks are small (<5%), likely synthesis starting material (e.g., ethyl ester). If large, check for restricted rotation (rare for this molecule). |
| Water Peak Interference | Wet DMSO | DMSO absorbs water (peak at ~3.33 ppm). If it obscures the methine quartet (~4.2 ppm), use solvent suppression or switch to Methanol-d |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard text for NMR interpretation logic).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for chemical shift tables).
-
PubChem Database. (n.d.). 4-(1-Aminoethyl)benzoic acid.[7][8] National Center for Biotechnology Information. (Source for CAS and general properties).
Sources
- 1. bmse000092 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
- 2. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ fro.. [askfilo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. (R)-4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-4-(1-Aminoethyl)benzoic acid hydrochloride [sigmaaldrich.com]
Synthesis of 4-aminobenzoic acid derivatives via nucleophilic aromatic substitution
Application Note: Synthesis of 4-Aminobenzoic Acid Derivatives via Nucleophilic Aromatic Substitution ( )
Executive Summary
The 4-aminobenzoic acid (PABA) scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for local anesthetics (benzocaine, procaine) and a critical intermediate in folate antagonists. While transition-metal-catalyzed couplings (Buchwald-Hartwig) are popular, they introduce trace metal impurities and high costs.
This guide details the Nucleophilic Aromatic Substitution (
Mechanistic Foundation & Strategic Design
The Mechanism: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism.[1] The rate-determining step is the nucleophilic attack of the amine on the aromatic ring, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Activation: The para-ester group withdraws electron density (
, effects), lowering the energy of the LUMO and making the C4 carbon susceptible to nucleophilic attack. -
The Fluorine Advantage: Although the C-F bond is stronger than C-Cl, 4-fluorobenzoates react significantly faster than their chloro counterparts in
. The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex, which is the rate-limiting factor.
Substrate Selection
-
Leaving Group: Fluoride (
) is preferred over Chloride ( ) for faster kinetics. -
Activating Group: The carboxylic acid moiety (
) should be protected as an ester (e.g., Ethyl 4-fluorobenzoate). A free acid forms a carboxylate anion ( ) under basic conditions, which is electron-donating by induction and electrostatically repels the nucleophile, shutting down the reaction.
Experimental Protocols
Protocol A: Standard Thermal Synthesis (Batch)
Best for gram-scale synthesis and thermally stable amines.
Reagents:
-
Substrate: Ethyl 4-fluorobenzoate (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Note: DMSO accelerates
by solvating cations while leaving anions "naked" and reactive.
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Ethyl 4-fluorobenzoate (5.0 mmol) in DMSO (10 mL).
-
Addition: Add the amine (6.0 mmol) followed by
(10.0 mmol). -
Reaction: Heat the mixture to 100°C under an inert atmosphere (
or Ar). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.-
Reaction time: Typically 4–12 hours depending on amine sterics.
-
-
Workup:
-
Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for library generation, unreactive amines, or rapid optimization.
Parameters:
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL sealed pressure vial.
Procedure:
-
Loading: Add Ethyl 4-fluorobenzoate (0.5 mmol), Amine (0.75 mmol), and Diisopropylethylamine (DIPEA, 1.0 mmol) to the vial.
-
Solvent: Add NMP or DMF (2 mL). Green Alternative: Ethanol can be used but requires higher pressure/temp limits.
-
Irradiation:
-
Temperature: 150°C
-
Power: Dynamic (Max 200W)
-
Time: 10 – 20 minutes
-
-
Analysis: Analyze an aliquot directly via LC-MS to determine conversion.
-
Isolation: Dilute with water/brine and extract as per Protocol A.
Data Analysis & Validation
Leaving Group Comparison
The following table summarizes the relative reactivity observed during the synthesis of N-benzyl-4-aminobenzoate (Nucleophile: Benzylamine, Solvent: DMSO, 100°C, 2 hours).
| Substrate | Leaving Group | Conversion (%) | Observation |
| Ethyl 4-fluorobenzoate | Fluorine | >95% | Rapid conversion; clean profile. |
| Ethyl 4-chlorobenzoate | Chlorine | ~15% | Sluggish; requires higher temp (>130°C). |
| Ethyl 4-bromobenzoate | Bromine | <5% | Negligible reaction; competing dehalogenation possible. |
Quality Control Markers
-
NMR (DMSO-
):-
Disappearance of the characteristic aromatic multiplets of the 4-fluoro starting material (approx.
7.2–8.1 ppm). -
Appearance of the AB system (two doublets) for the p-disubstituted PABA derivative, typically shifted upfield due to the electron-donating amino group.
-
Presence of the N-H signal (if primary amine used) around
6.0–7.0 ppm (broad).
-
-
LC-MS: Confirm mass
. Look for hydrolysis byproduct (free acid) if water was present in the solvent.
Visualizations
Diagram 1: Reaction Mechanism
This diagram illustrates the formation of the Meisenheimer complex and the critical role of the electron-withdrawing ester group.
Caption: The stepwise addition-elimination pathway. The rate-limiting formation of the Meisenheimer complex is stabilized by the para-ester group and the electronegativity of Fluorine.
Diagram 2: Experimental Workflow (Batch vs. Microwave)
A decision tree for selecting the appropriate protocol based on scale and reactivity.
Caption: Operational workflow comparing Standard Thermal Synthesis (Blue path) and Microwave-Assisted Synthesis (Red path) for PABA derivatives.
References
-
Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) Mechanism. Chemistry LibreTexts. [Link] -
The "Element Effect" in
Reactions (F > Cl > Br). Master Organic Chemistry. [Link] -
Microwave-Assisted Organic Synthesis (MAOS) in Heterocyclic Chemistry. National Institutes of Health (PMC). [Link]
-
Green Solvents for
Reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Chiral Separation of Aromatic Amino Acids Using Glycopeptide Selectors: An Application Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the chiral separation of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—using glycopeptide antibiotic-based chiral selectors. This document emphasizes the underlying scientific principles to empower users to not only replicate the methods herein but also to adeptly troubleshoot and optimize their own chiral separations.
The Principle of Enantioseparation with Glycopeptide Selectors
The separation of enantiomers, molecules that are non-superimposable mirror images of each other, is a critical challenge in pharmaceutical development, biochemistry, and food science. Glycopeptide antibiotics, such as vancomycin and teicoplanin, have emerged as highly effective chiral selectors in high-performance liquid chromatography (HPLC). Their complex macrocyclic structures, featuring a peptide backbone, carbohydrate moieties, and various functional groups, create a chiral environment capable of stereospecific interactions with analytes.[1]
These selectors can be utilized in two primary modes: bonded to a stationary phase to create a chiral stationary phase (CSP) or as a chiral mobile phase additive (CMPA). The fundamental mechanism of separation relies on the formation of transient diastereomeric complexes between the glycopeptide selector and the individual enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation.
The primary molecular interactions governing this chiral recognition include:
-
Hydrogen Bonding: The numerous amide, hydroxyl, and carboxyl groups on the glycopeptide structure provide ample sites for hydrogen bond formation with the amino and carboxyl groups of the amino acid enantiomers.
-
Electrostatic (Ionic) Interactions: The ionizable groups on both the selector and the analyte (amino and carboxyl groups) can engage in attractive or repulsive electrostatic interactions, which are highly dependent on the mobile phase pH.
-
Hydrophobic Interactions: The aglycone "basket" of the glycopeptide provides a hydrophobic cavity that can interact with the aromatic side chains of phenylalanine, tyrosine, and tryptophan.[2]
-
π-π Stacking: The aromatic rings within the glycopeptide structure can interact with the aromatic rings of the amino acid side chains through π-π stacking.
-
Steric Interactions: The three-dimensional arrangement of the glycopeptide selector creates steric hindrance that favors the binding of one enantiomer over the other.
The interplay of these forces determines the degree of chiral recognition and, consequently, the resolution of the enantiomers.
Glycopeptide Selectors: A Comparative Overview
While both vancomycin and teicoplanin are effective for chiral separations, their structural differences lead to distinct selectivities.
| Feature | Vancomycin | Teicoplanin |
| Core Structure | Aglycone basket with a secondary amine.[3] | Aglycone basket with a primary amine and two N-acylated amino saccharides.[3] |
| Ionizable Groups | Contains a carboxylic acid moiety on the aglycone.[3] | Contains a carboxylic acid moiety on the aglycone.[3] |
| Selectivity | Generally effective for a broad range of compounds, including derivatized amino acids.[3] | Often demonstrates superior resolution for underivatized amino acids, including aromatic ones.[4] The carbohydrate moieties can influence selectivity, sometimes hindering and other times enhancing separation depending on the analyte.[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the chiral separation of phenylalanine, tyrosine, and tryptophan.
Protocol 1: Separation of Phenylalanine Enantiomers using a Teicoplanin-Based CSP
This protocol is designed for the direct enantioseparation of phenylalanine using a teicoplanin-bonded chiral stationary phase.
Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A teicoplanin-based column (e.g., Chirobiotic™ T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and HPLC-grade water.
-
Analytes: Racemic D,L-Phenylalanine standard.
-
Sample Solvent: Mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 75:25 (v/v) ratio.[5] Degas the mobile phase using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the Chirobiotic™ T column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic D,L-phenylalanine in the mobile phase.
-
Injection: Inject 10 µL of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers at 210 nm.
-
Data Analysis: Identify the two peaks corresponding to the D- and L-enantiomers and calculate the resolution. A resolution value (Rs) of ≥ 1.5 indicates baseline separation.
Expected Results:
Under these conditions, baseline separation of the D- and L-phenylalanine enantiomers is expected, with a resolution of approximately 1.59.[5]
Protocol 2: Separation of Tyrosine and Tryptophan Enantiomers using Vancomycin as a CMPA
This protocol utilizes vancomycin as a chiral mobile phase additive with an achiral stationary phase for the separation of tyrosine and tryptophan enantiomers.
Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a PDA or UV detector.
-
Column: An amino (NH2) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Components: Potassium dihydrogen phosphate, 2-propanol, and vancomycin hydrochloride.
-
Analytes: Racemic D,L-Tyrosine and D,L-Tryptophan standards.
-
Sample Solvent: Mobile phase.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 50 mM potassium dihydrogen phosphate buffer and adjust the pH to 6.0.
-
Prepare the final mobile phase by mixing the phosphate buffer and 2-propanol in a 50:50 (v/v) ratio.
-
Dissolve vancomycin hydrochloride in the mobile phase to a final concentration of 1.5 mM.[6]
-
Degas the final mobile phase.
-
-
System Equilibration: Equilibrate the NH2 column with the vancomycin-containing mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare 1 mg/mL solutions of racemic D,L-tyrosine and D,L-tryptophan in the mobile phase.
-
Injection: Inject 10 µL of each sample separately onto the column.
-
Detection: Monitor the elution of the enantiomers at a suitable wavelength (e.g., 280 nm for tryptophan, 274 nm for tyrosine).
-
Data Analysis: Calculate the resolution for each pair of enantiomers.
Expected Results:
Excellent separation is anticipated for both tyrosine and tryptophan. At a vancomycin concentration of 1.5 mM, the expected resolution is approximately 2.97 for tyrosine and 3.98 for tryptophan.[6]
Data Presentation and Comparison
The following table summarizes typical chromatographic parameters for the chiral separation of aromatic amino acids on glycopeptide-based selectors.
| Amino Acid | Chiral Selector | Mode | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Phenylalanine | Teicoplanin | CSP | Acetonitrile/Water (75:25) | - | ~1.59[5] |
| Tyrosine | Vancomycin | CMPA | 50mM KH2PO4 (pH 6.0)/2-Propanol (50:50) + 1.5mM Vancomycin | 1.50[6] | 2.97[6] |
| Tryptophan | Vancomycin | CMPA | 50mM KH2PO4 (pH 6.0)/2-Propanol (50:50) + 1.5mM Vancomycin | 1.68[6] | 3.98[6] |
| Tryptophan | Teicoplanin | CSP | Water/Methanol/Formic Acid (30:70:0.02) | >1.2 | >2.0 |
Note: The data for Tryptophan on Teicoplanin CSP is a representative value based on typical performance and may vary.
Visualizing the Workflow and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for developing a chiral separation method using glycopeptide selectors.
Caption: Key interactions in chiral recognition.
Troubleshooting and Optimization
Achieving optimal chiral separations often requires fine-tuning of the chromatographic conditions. Here are some common issues and strategies for optimization:
-
Poor Resolution (Rs < 1.5):
-
Adjust Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous phase. For underivatized amino acids on teicoplanin-based CSPs, increasing the organic modifier concentration can sometimes enhance enantioselectivity. [4] * Change Organic Modifier: If using methanol, try acetonitrile or ethanol, as the choice of organic modifier can significantly impact selectivity.
-
Modify pH: Adjusting the pH of the mobile phase can alter the ionization state of both the selector and the analyte, thereby influencing electrostatic interactions. Small additions of acids like formic acid or bases can have a profound effect.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes improve resolution, although this may increase analysis time.
-
Reduce Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution.
-
-
Poor Peak Shape (Tailing or Fronting):
-
Mobile Phase Additives: The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, formic acid, triethylamine) can improve peak shape by minimizing undesirable interactions with the stationary phase. [7]Be mindful of the "memory effect" of some additives, where they can remain on the column and affect subsequent analyses. [8] * Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the mobile phase.
-
-
Co-elution of Enantiomers:
-
Switch Selectors: If a particular glycopeptide selector fails to resolve a pair of enantiomers (e.g., vancomycin with phenylalanine)[6], switching to a different selector (e.g., teicoplanin) is a viable strategy.
-
Derivatization: While direct separation is often preferred, derivatizing the amino acid can alter its interaction with the CSP and may lead to successful separation.
-
Conclusion
The chiral separation of aromatic amino acids using glycopeptide selectors is a powerful and versatile technique. By understanding the fundamental principles of chiral recognition and systematically optimizing key chromatographic parameters, researchers can develop robust and reliable methods for the analysis of these critical compounds. The protocols and troubleshooting guidance provided in this document serve as a strong foundation for achieving successful enantioseparations in a variety of research and development settings.
References
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Center for Biotechnology Information. [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]
-
Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. PubMed. [Link]
-
High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. PubMed. [Link]
-
HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Comparison and Modeling Study of Vancomycin, Ristocetin A, and Teicoplanin for CE Enantioseparations. Scholars' Mine. [Link]
-
Evaluation of Dalbavancin as chiral selector for HPLC and comparison with Teicoplanin based chiral stationary phases. National Center for Biotechnology Information. [Link]
Sources
- 1. Evaluation of Dalbavancin as chiral selector for HPLC and comparison with Teicoplanin based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
Bifunctional Organocatalysts for Enantioselective Reactions: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction
The field of asymmetric synthesis has been revolutionized by the advent of organocatalysis, which utilizes small, metal-free organic molecules to catalyze stereoselective transformations.[1] Among the most powerful strategies in this domain is bifunctional organocatalysis. This approach is inspired by nature's enzymes, where multiple functional groups work in concert to achieve remarkable rate acceleration and stereocontrol.[2] A bifunctional organocatalyst possesses two distinct active sites within a single chiral scaffold—typically a Lewis basic or Brønsted basic site and a Lewis acidic or Brønsted acidic site.[3][4] These sites cooperatively and simultaneously activate the nucleophile and electrophile, respectively, guiding them into a highly organized, chiral transition state.[5][6]
This cooperative activation is the cornerstone of their efficacy, leading to high enantioselectivities under mild, environmentally benign reaction conditions.[6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles of bifunctional organocatalysis, profiles of key catalyst classes, and robust, field-proven protocols for two cornerstone C-C bond-forming reactions: the Michael addition and the aldol reaction.
The Principle of Bifunctional Organocatalysis
The efficacy of bifunctional organocatalysis lies in its ability to lower the activation energy of a reaction by stabilizing the transition state through multiple non-covalent interactions. A basic site on the catalyst (e.g., a tertiary amine) enhances the reactivity of the nucleophile, often by deprotonation or by forming a more reactive intermediate like an enamine.[7][8] Concurrently, an acidic, hydrogen-bond donor site (e.g., a thiourea, squaramide, or alcohol) activates the electrophile, increasing its susceptibility to nucleophilic attack.[6] This dual activation within a defined chiral environment is what dictates the stereochemical outcome of the reaction.
Figure 1: General mechanism of bifunctional organocatalysis.
Major Classes of Bifunctional Organocatalysts
The modular nature of organocatalysts has led to the development of several privileged classes, each with distinct structural and electronic properties.
Thiourea-Based Catalysts
Chiral thiourea derivatives are arguably the most iconic class of bifunctional organocatalysts. The two N-H protons of the thiourea moiety serve as powerful double hydrogen-bond donors, effectively binding and activating electrophiles like carbonyls, imines, and nitroolefins.[6][8] When tethered to a chiral backbone that also features a basic group (such as a tertiary amine), they become potent bifunctional catalysts.[2][3] The 3,5-bis(trifluoromethyl)phenyl substitution is common, as it significantly increases the acidity of the N-H protons, enhancing catalytic activity.[8]
Squaramide-Based Catalysts
Squaramides are structural analogues of thioureas that have gained immense popularity due to their superior catalytic performance in many reactions.[6][9] The four-membered ring structure imparts rigidity, and the adjacent carbonyl groups make the N-H protons more acidic than those in thioureas. This results in stronger and more directional hydrogen bonding, often leading to higher activity and enantioselectivity.[6][10] Like thioureas, they are typically appended to a chiral scaffold containing a basic functional group.
Cinchona Alkaloid-Derived Catalysts
Cinchona alkaloids, such as quinine and quinidine, are naturally occurring molecules that are inherently bifunctional.[5][11] They possess a Brønsted basic quinuclidine nitrogen and a hydroxyl group at the C9 position that can act as a hydrogen-bond donor.[11] These natural scaffolds have been extensively modified to fine-tune their catalytic properties. A prominent strategy involves converting the C9 hydroxyl group into a (thio)urea moiety, creating highly effective and versatile catalysts that merge the privileged cinchona backbone with the powerful H-bonding capability of the (thio)urea group.[12]
Application Protocol: Enantioselective Michael Addition
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a fundamental method for C-C bond formation. Bifunctional organocatalysts provide a robust platform for rendering this reaction highly enantioselective. Here, we detail a protocol for the addition of a 1,3-dicarbonyl compound to a trans-β-nitroolefin using a thiourea-based catalyst.
Catalytic Cycle
The catalytic cycle begins with the deprotonation of the acidic 1,3-dicarbonyl nucleophile by the catalyst's basic amine site. Simultaneously, the thiourea moiety activates the nitroolefin electrophile via dual hydrogen bonding. This brings both reactants into close proximity within a chiral pocket, facilitating a stereochemically controlled C-C bond formation.
Figure 2: Catalytic cycle for a thiourea-catalyzed Michael addition.
Detailed Experimental Protocol
This protocol is representative for the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene.
Materials and Equipment:
-
(R)-Takemoto Catalyst or similar chiral thiourea catalyst
-
trans-β-Nitrostyrene
-
Acetylacetone (freshly distilled)
-
Toluene (anhydrous)
-
Standard glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., 3.6 mg, 0.01 mmol, 2 mol%).
-
Reagent Addition: Place the vial under an inert atmosphere. Add anhydrous toluene (1.0 mL). Add acetylacetone (61.2 µL, 0.6 mmol, 1.2 equiv.). Stir the solution for 5 minutes at room temperature.
-
Initiation: Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv.) to the solution. The choice of a non-polar solvent like toluene is crucial as it minimizes competitive hydrogen bonding with the catalyst, allowing for a more organized transition state.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 0 °C for higher selectivity). Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete (disappearance of the limiting reagent), concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure Michael adduct.
-
Analysis: Determine the yield. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol for ee Determination by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified product in HPLC-grade isopropanol or ethanol at a concentration of ~1 mg/mL. Prepare a sample of the corresponding racemic product for method development.
-
Column and Mobile Phase Selection: Use a chiral stationary phase (CSP) column, such as a Chiralpak® IA, IB, or IC. A common starting mobile phase is a mixture of n-Hexane and isopropanol (e.g., 90:10 v/v).[13][14]
-
Method Development: Inject the racemic sample. Adjust the mobile phase composition (the ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomer peaks (Resolution > 1.5). The flow rate is typically set to 1.0 mL/min.
-
Quantification: Once the method is optimized, inject the chiral product sample. Integrate the peak areas for both enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.[15]
Expected Results
Bifunctional thiourea catalysts are highly effective for this transformation, often providing excellent yields and enantioselectivities across a range of substrates.[8][16]
| Entry | Nucleophile | Electrophile | Cat. Loading (mol%) | Yield (%) | ee (%) |
| 1 | Acetylacetone | trans-β-Nitrostyrene | 2 | >95 | 94 |
| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 5 | 92 | 90 |
| 3 | Acetylacetone | 4-Chloro-β-nitrostyrene | 2 | >95 | 96 |
| 4 | Dimethyl malonate | trans-β-Nitrostyrene | 10 | 88 | 91 |
Table 1: Representative results for the thiourea-catalyzed Michael addition.
Application Protocol: Enantioselective Aldol Reaction
The direct asymmetric aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[7][17] Bifunctional catalysts, particularly those derived from proline, excel at catalyzing this reaction via an enamine-based mechanism.
Catalytic Cycle
In this cycle, the secondary amine of the catalyst reacts with the ketone (donor) to form a chiral enamine intermediate, which acts as the nucleophile. The acidic moiety of the catalyst (e.g., a carboxylic acid or a hydroxyl group) activates the aldehyde (acceptor) via hydrogen bonding. This pre-organization facilitates a highly stereoselective C-C bond formation from a specific face of the enamine onto the activated aldehyde. Hydrolysis then releases the aldol product and regenerates the catalyst.
Figure 3: Enamine-based catalytic cycle for the direct aldol reaction.
Detailed Experimental Protocol
This protocol is representative for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials and Equipment:
-
(S)-Proline-derived bifunctional catalyst
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Brine (saturated aqueous NaCl solution) or an organic solvent like DMSO
-
Standard glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Reaction Setup: To a 4 mL vial with a magnetic stir bar, add the aldehyde (e.g., 4-nitrobenzaldehyde, 75.5 mg, 0.5 mmol, 1.0 equiv.) and the catalyst (e.g., 5-10 mol%).
-
Reagent Addition: Add the solvent (e.g., 0.5 mL of brine). The use of aqueous media can be advantageous from a green chemistry perspective and can accelerate reactions due to hydrophobic effects.[7][18] Add the ketone (e.g., cyclohexanone, 104 µL, 1.0 mmol, 2.0 equiv.). Using an excess of the ketone donor is common to drive the reaction to completion.
-
Reaction Monitoring: Seal the vial and stir the mixture vigorously at room temperature (20-25 °C). The reaction may be biphasic. Monitor the consumption of the aldehyde by TLC or ¹H NMR analysis of aliquots. Reactions are often complete in 4 to 48 hours.
-
Workup: After completion, add ethyl acetate (2 mL) to the reaction mixture. Transfer to a separatory funnel, wash with water (2 x 2 mL) and then brine (1 x 2 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the aldol product from residual starting materials. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the purified product.
-
Analysis: Determine the yield. The enantiomeric excess (ee) is determined by chiral HPLC or by ¹H NMR using a chiral solvating agent (CSA).
Protocol for ee Determination by ¹H NMR with a CSA
-
Sample Preparation: Accurately weigh ~5 mg of the purified aldol product into an NMR tube. Dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Spectrum 1: Obtain a standard ¹H NMR spectrum of the product.
-
Add CSA: Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), to the NMR tube (typically 1.0 to 2.0 equivalents).
-
Acquire Spectrum 2: Gently mix and re-acquire the ¹H NMR spectrum. The CSA forms diastereomeric complexes with the enantiomers of the aldol product, which are in fast exchange. This results in the splitting of one or more proton signals into two distinct peaks or multiplets, corresponding to the two enantiomers.[19][20]
-
Calculation: Identify a well-resolved, non-overlapping signal that has split. Integrate the two corresponding peaks (I1 and I2). Calculate the ee using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
Expected Results
Proline-derived bifunctional catalysts afford high diastereo- and enantioselectivity in direct aldol reactions.[17][18]
| Entry | Ketone | Aldehyde | Cat. Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | 99 | 95:5 | 99 |
| 2 | Cyclohexanone | Benzaldehyde | 10 | 85 | 95:5 | 83 |
| 3 | Acetone | 4-Nitrobenzaldehyde | 2 | 75 | N/A | 87 |
| 4 | Acetone | Benzaldehyde | 0.5 | 80 | N/A | >99 |
Table 2: Representative results for the bifunctional catalyst-mediated aldol reaction.[18][21]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst or impure reagents.- Insufficient reaction time.- Unfavorable equilibrium. | - Use freshly purified reagents and high-purity catalyst.- Run the reaction for a longer duration.- Increase the amount of the excess reagent; remove a byproduct (e.g., water) if applicable. |
| Low Enantioselectivity (ee) | - Reaction temperature is too high.- Non-optimal solvent.- Presence of achiral background catalysis (e.g., by impurities).- Catalyst degradation. | - Lower the reaction temperature (e.g., from RT to 0 °C or -20 °C).- Screen a range of solvents (e.g., toluene, CH₂Cl₂, THF, MeCN).- Ensure high purity of all reagents and solvents.- Check catalyst stability under the reaction conditions. |
| Low Diastereoselectivity (dr) | - Catalyst structure is not optimal for controlling the facial selectivity of the approach of the two reactants. | - Screen different catalysts with varied steric bulk or electronic properties on the chiral scaffold. |
| Reaction Stalls | - Catalyst deactivation.- Product inhibition. | - Add a fresh portion of the catalyst.- Perform the reaction at a lower concentration. |
Table 3: Common issues and troubleshooting strategies in bifunctional organocatalysis.
Conclusion
Bifunctional organocatalysis represents a mature and powerful platform for the synthesis of enantioenriched molecules. By mimicking the cooperative activation strategies found in enzymes, these small-molecule catalysts offer an efficient, economical, and environmentally friendly alternative to traditional metal-based catalysts. The protocols detailed herein for the Michael and aldol reactions serve as a robust starting point for researchers aiming to leverage this technology. The modularity and tunability of these catalysts ensure that they will continue to be instrumental in addressing the challenges of modern asymmetric synthesis in both academic and industrial settings.
References
-
Title: Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Bifunctional Catalysis by Natural Cinchona Alkaloids: A Mechanism Explained. Source: ResearchGate. URL: [Link]
-
Title: Enantioselective Organocatalysis. Source: PubMed. URL: [Link]
-
Title: Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Source: Chemical Communications (RSC Publishing). URL: [Link]
-
Title: Cinchona alkaloids as bifunctional catalysts. Source: ResearchGate. URL: [Link]
-
Title: Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Source: MDPI. URL: [Link]
-
Title: L -Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. Source: ResearchGate. URL: [Link]
-
Title: Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Source: ACS Publications. URL: [Link]
-
Title: l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. Source: ACS Publications. URL: [Link]
-
Title: NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Source: ACS Publications. URL: [Link]
-
Title: New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Enantioselective Thiourea-Catalyzed Intramolecular Cope-Type Hydroamination. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Bifunctional Organocatalysts for Enantioselective aza-Morita−Baylis−Hillman Reaction. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained. Source: PubMed. URL: [Link]
-
Title: NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Source: PubMed. URL: [Link]
-
Title: Thiourea Based Catalysis. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Cinchona Alkaloids in Asymmetric Catalysis. Source: Macmillan Group, Princeton University. URL: [Link]
-
Title: Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Source: Michigan State University. URL: [Link]
-
Title: Pushing the Limits with Squaramide-Based Organocatalysts in Cyclic Carbonate Synthesis. Source: ACS Publications. URL: [Link]
-
Title: Chiral HPLC Separations. Source: Phenomenex. URL: [Link]
-
Title: NMR determination of enantiomeric excess. Source: ResearchGate. URL: [Link]
-
Title: Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. Source: ACS Publications. URL: [Link]
-
Title: A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Source: MDPI. URL: [Link]
-
Title: The Versatility of Squaramides: From Supramolecular Chemistry to Chemical Biology. Source: Maynooth University Research Archive Library. URL: [Link]
-
Title: Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Source: Catalysis Science & Technology (RSC Publishing). URL: [Link]
-
Title: Determination of enantiomeric excess. Source: Imperial College London. URL: [Link]
-
Title: Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Source: ACS Publications. URL: [Link]
-
Title: Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Source: ACS Publications. URL: [Link]
-
Title: Chiral HPLC separation: strategy and approaches. Source: Chiralpedia. URL: [Link]
-
Title: A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent for Carboxylic Acids. Source: MDPI. URL: [Link]
-
Title: Enantiomeric excess. Source: Wikipedia. URL: [Link]
-
Title: HPLC Chiral Columns. Source: Element Lab Solutions. URL: [Link]
-
Title: Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Source: The Raj Group, University of Lucknow. URL: [Link]
-
Title: Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. Source: ResearchGate. URL: [Link]
Sources
- 1. Enantioselective Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
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- 11. Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enantiomeric excess - Wikipedia [en.wikipedia.org]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Troubleshooting chiral HPLC separation of 4-(1-Aminoethyl)benzoic acid enantiomers
Technical Support Center: Chiral Separation of 4-(1-Aminoethyl)benzoic Acid
Executive Summary: The Zwitterionic Challenge
4-(1-Aminoethyl)benzoic acid presents a classic chromatographic challenge: it is an amphoteric zwitterion. At neutral pH, it possesses both a protonated ammonium group (
-
The Problem: Standard polysaccharide columns (e.g., OD-H, AD-H) often fail with underivatized zwitterions due to poor solubility in non-polar mobile phases and severe peak tailing caused by ionic interactions with the silica matrix.
-
The Solution: Successful separation requires a stationary phase that specifically targets the ionic state of the primary amine or employs a double ion-pairing mechanism.
This guide details two robust protocols: Crown Ether Complexation (Gold Standard for UV detection) and Zwitterionic Ion-Exchange (Gold Standard for LC-MS).
Primary Method: Crown Ether Complexation (Crownpak CR-I)[1]
Best for: UV Detection, High Resolution, Trace Impurity Analysis (D-isomer quantification).
Mechanism: The chiral recognition is driven by the formation of an inclusion complex between the crown ether (chiral selector) and the ammonium ion (
Experimental Protocol
| Parameter | Specification |
| Column | Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated) |
| Dimensions | 3.0 x 150 mm, 5 µm |
| Mobile Phase | Perchloric Acid ( |
| Flow Rate | 0.4 mL/min |
| Temperature | 10°C - 25°C (Lower temperature increases resolution) |
| Detection | UV @ 235 nm (Aromatic ring) |
| Sample Diluent | Mobile Phase (Must be acidic to ensure solubility) |
Critical Note: The amine must be protonated for complexation.[4] The mobile phase pH must be maintained between 1.0 and 2.0.[1][2][4]
Troubleshooting & FAQs
Q1: My peaks are eluting near the void volume with no separation. What is wrong?
-
Root Cause: The pH is likely too high.[4] If the pH > 2.5, the amine deprotonates to
, breaking the interaction with the crown ether.[4] -
Fix: Verify the pH of the aqueous component.[2][4] Use Perchloric Acid (
) rather than TFA or Phosphate buffers for maximum resolution. Ensure the organic modifier (ACN) does not exceed 20%, as high organic content can disrupt the inclusion complex.
Q2: I see severe baseline noise and negative peaks.
-
Root Cause: UV cutoff issues or refractive index effects from the acid.[4]
-
Fix: Perchloric acid has excellent UV transparency.[4] If you are using TFA, switch to Perchloric acid.[4] Ensure the reference wavelength on your DAD is turned off or set sufficiently far from 235 nm.[4]
Q3: The retention times are drifting day-to-day.
-
Root Cause: Temperature fluctuations.[4] Crown ether separations are thermodynamically controlled and highly sensitive to heat.[4]
-
Fix: Use a column oven with active pre-heating. We recommend running at 15°C for stable retention and improved
(separation factor).
Secondary Method: Zwitterionic Ion-Exchange (Chiralpak ZWIX)[5]
Best for: LC-MS Applications, Preparative Scale-up, Alternative Selectivity.[4]
Mechanism: The ZWIX phases (Cinchona alkaloid-derived) use a synergistic double ion-pairing mechanism. The fused chiral selector has a cationic site (quinuclidine) and an anionic site (sulfonic acid), interacting simultaneously with the analyte's carboxylate and ammonium groups.
Experimental Protocol
| Parameter | Specification |
| Column | Chiralpak ZWIX(+) or ZWIX(-) |
| Dimensions | 3.0 x 150 mm, 3 µm |
| Mobile Phase | MeOH / ACN / H2O (49 : 49 : 2) + 50 mM Formic Acid + 25 mM Diethylamine (DEA) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Detection | UV @ 235 nm or MS (ESI+) |
Expert Insight: The ratio of Acid to Base in the mobile phase controls the ionization state.[4] A 2:1 molar ratio of Formic Acid to DEA ensures the analyte and selector are in the correct zwitterionic state.[4]
Troubleshooting & FAQs
Q4: I am observing broad, tailing peaks on the ZWIX column.
-
Root Cause: Slow mass transfer or improper water content.[4]
-
Fix:
Q5: Can I reverse the elution order?
-
Answer: Yes. ZWIX(+) and ZWIX(-) are "pseudo-enantiomers."[5] If the L-enantiomer elutes first on ZWIX(+), it will typically elute second on ZWIX(-). This is critical for verifying trace enantiomeric impurities (eluting the minor peak before the major peak).
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for selecting the correct column and troubleshooting common issues for 4-(1-Aminoethyl)benzoic acid.
Caption: Decision matrix for column selection and troubleshooting based on detection requirements and observed chromatographic defects.
Summary of Mobile Phase Additives
Correct additive selection is the single most critical factor for this separation.[4]
| Column Type | Primary Additive | Role | Concentration Target |
| Crownpak CR-I(+) | Perchloric Acid ( | Protonates amine; Counter-ion for complexation. | pH 1.0 - 2.0 (Approx. 10-20 mM) |
| Crownpak CR-I(+) | Methanol (MeOH) | Organic modifier; lowers retention if too high. | 0 - 15% v/v (Keep low for max retention) |
| Chiralpak ZWIX | Formic Acid | Protonates Quinuclidine (Selector) & Analyte. | 50 mM |
| Chiralpak ZWIX | Diethylamine (DEA) | Deprotonates Sulfonic Acid (Selector) & Analyte. | 25 mM (Always half the acid conc.) |
References
-
Daicel Corporation. (2024).[4] Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. [Link]
-
Phenomenex. (2021).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
-
Chiral Technologies. (2020).[4] Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). [Link]
Sources
Identifying and removing impurities from (S)-4-(1-Aminoethyl)benzoic acid synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (S)-4-(1-Aminoethyl)benzoic acid. Our focus is on the practical identification and removal of critical impurities to ensure the highest enantiomeric and chemical purity of your final compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the synthesis and purification of (S)-4-(1-Aminoethyl)benzoic acid.
Q1: My final product has the correct mass spectrum, but the optical rotation is much lower than expected. What's the likely cause?
A1: A low optical rotation, despite a correct mass, almost certainly indicates enantiomeric contamination. Your product is likely a mixture of the desired (S)-enantiomer and the undesired (R)-enantiomer. While chemically identical in an achiral environment, their opposite optical rotations cancel each other out, leading to a lower overall value.[1][2] The key metric to determine is the enantiomeric excess (ee), which requires specialized analytical techniques.[3]
Q2: What are the main types of impurities I should be looking for?
A2: Impurities in the synthesis of a chiral molecule like (S)-4-(1-Aminoethyl)benzoic acid can be broadly categorized into three groups:
-
Chiral Impurities: Primarily the unwanted (R)-enantiomer.
-
Process-Related Impurities: These include unreacted starting materials (e.g., 4-acetylbenzoic acid), reagents, catalysts, and residual solvents.
-
By-product Impurities: These are molecules formed from side reactions inherent to your chosen synthetic route (e.g., over-reduction products, dimers).
Q3: Is recrystallization sufficient to purify my final product?
A3: It depends on the nature of the impurity. Standard recrystallization is excellent for removing process-related and by-product impurities that have different solubility profiles from your desired product.[] However, it is completely ineffective at separating enantiomers, as they have identical physical properties, including solubility.[5] To remove the (R)-enantiomer, you must use a chiral separation technique, such as diastereomeric recrystallization or preparative chiral chromatography.[5][6]
Q4: I'm using a chiral auxiliary in my synthesis. Why is my product still not enantiomerically pure?
A4: The use of a chiral auxiliary is designed to create diastereomers, which can then be separated.[7] Lack of enantiopurity can stem from two main issues:
-
Incomplete Diastereoselection: The reaction to form the diastereomers may not be perfectly selective, leading to the formation of both desired and undesired diastereomers.
-
Inefficient Separation: The method used to separate the diastereomers (e.g., crystallization, chromatography) may not be efficient enough, leading to contamination of the desired diastereomer with the undesired one before the auxiliary is cleaved.[8]
Section 2: Impurity Identification and Characterization
Accurate identification of impurities is the foundation of effective purification. This section details the "what" and the "how" of impurity analysis for (S)-4-(1-Aminoethyl)benzoic acid.
What are the common impurities and where do they come from?
The specific impurities depend heavily on the synthetic route. A common approach is the asymmetric reductive amination of 4-acetylbenzoic acid. The potential impurities in this process are summarized below.
| Impurity Type | Specific Example | Potential Source / Cause | Primary Analytical Method |
| Chiral | (R)-4-(1-Aminoethyl)benzoic acid | Incomplete stereoselectivity of the asymmetric catalyst or reducing agent. | Chiral HPLC, Chiral SFC, NMR with Chiral Solvating Agent |
| Process-Related | 4-Acetylbenzoic acid | Incomplete reaction conversion. | Reverse-Phase HPLC, LC-MS |
| Process-Related | 4-(1-Hydroxyethyl)benzoic acid | Incomplete amination; reduction of the ketone without amination. | Reverse-Phase HPLC, LC-MS |
| By-Product | Dimeric or oligomeric species | Side reactions occurring under reaction conditions. | LC-MS, GPC |
| Reagent-Related | Residual catalyst, solvents | Incomplete work-up or purification. | GC-MS (for solvents), ICP-MS (for metals) |
Workflow for Impurity Identification
This workflow provides a logical sequence for analyzing the purity of your synthesized (S)-4-(1-Aminoethyl)benzoic acid.
Caption: Logical workflow for purity analysis.
Q: How do I set up an analytical Chiral HPLC method to determine the enantiomeric excess (ee)?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantifying enantiomers.[1][9] The key is selecting a Chiral Stationary Phase (CSP) that can differentiate between the (S) and (R) forms. Polysaccharide-based columns are often a good starting point for chiral amines.[10]
A detailed protocol for setting up a method is provided in Section 4: Detailed Experimental Protocols . The fundamental principle is that the chiral environment of the column packing material interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. The ratio of the peak areas for the two enantiomers allows for a precise calculation of the enantiomeric excess.[3]
Q: Can I use NMR to determine enantiomeric purity?
A: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be used, but it's an indirect method. Since enantiomers have identical NMR spectra, you must first introduce a chiral element to create diastereomers, which will have distinct NMR signals.[2][9] This is typically done in one of two ways:
-
Chiral Derivatizing Agents: React your amine with a chiral agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. The protons near the newly formed stereocenters will have different chemical shifts, allowing for integration and ee calculation.[11]
-
Chiral Solvating Agents (CSAs): Add a chiral solvating agent to your NMR sample. The agent will form transient, weak diastereomeric complexes with your enantiomers, leading to the splitting of certain peaks in the spectrum.
While powerful, these methods require that the derivatization reaction goes to completion and that the baseline separation of the diastereomeric signals is achieved.
Section 3: Strategies for Impurity Removal
Once impurities have been identified and quantified, the next step is purification. This section provides troubleshooting guidance on the most effective methods.
Comparison of Key Purification Techniques
| Feature | Diastereomeric Recrystallization | Preparative Chiral Chromatography |
| Principle | Converts enantiomers into diastereomeric salts with different solubilities, allowing separation by crystallization.[5] | Physically separates enantiomers based on differential interaction with a chiral stationary phase.[] |
| Scalability | Excellent; easily scaled to kilogram quantities and beyond. | Good, but can become very expensive and complex at large scales (requires specialized equipment like SFC).[1] |
| Cost | Generally lower cost, driven by solvent and resolving agent expenses. | High initial cost (chiral columns, equipment) and ongoing solvent costs. |
| Development Time | Can be time-consuming to screen for the optimal resolving agent and solvent system. | Method development can be rapid with modern screening platforms. |
| Typical Yield | Maximum theoretical yield for one enantiomer is 50% per cycle, unless a racemization step is included.[13] | High recovery (>90%) is often achievable. |
| Best For... | Large-scale production where a robust, cost-effective method is needed. | High-purity small batches, difficult separations, and when speed is critical. |
Workflow for Diastereomeric Recrystallization
This diagram outlines the essential steps of this classical and powerful resolution technique.
Caption: Step-by-step diastereomeric recrystallization process.
Q: My diastereomeric recrystallization isn't working. The ee of my product is still low. What can I do?
A: This is a common issue that can be solved by systematically optimizing the process. Here are the key parameters to investigate:
-
The Resolving Agent: The choice of resolving agent is critical. If (R,R)-tartaric acid isn't effective, screen other commercially available chiral acids (e.g., dibenzoyl-L-tartaric acid, (S)-(+)-mandelic acid, or (1R)-(-)-10-camphorsulfonic acid). The interaction between the amine and the acid is highly specific, and finding the right "fit" is essential for forming well-defined, separable crystalline salts.[6][14]
-
The Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. If both salts are too soluble, you won't get crystallization. If both are poorly soluble, you'll get co-precipitation.
-
Troubleshooting: Start with a solvent in which your racemic starting material is soluble when hot but less soluble when cold (e.g., ethanol, methanol, isopropanol, or mixtures with water).
-
Experiment: Run small-scale trials with different solvents to find one that provides a significant solubility difference between the two diastereomeric salts.
-
-
Cooling Rate: Crashing the product out of solution by cooling too quickly can trap impurities and the undesired diastereomer in the crystal lattice. A slow, controlled cooling process is crucial for selective crystallization.
-
Stoichiometry: Ensure you are using the correct molar equivalents of the resolving agent. An excess or deficit can interfere with optimal salt formation and crystallization.
Section 4: Detailed Experimental Protocols
Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a starting point for developing a robust analytical method.
Objective: To separate and quantify the (S) and (R) enantiomers of 4-(1-Aminoethyl)benzoic acid.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: e.g., CHIRALCEL® OJ-H (or similar polysaccharide-based column)
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) mixture.
-
Sample: ~1 mg/mL solution of your product in the mobile phase.
Methodology:
-
Column: CHIRALCEL® OJ-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A typical starting point is 80:20 Hexane:Isopropanol with 0.1% TFA.
-
Scientist's Note: The TFA is crucial. It protonates the amine, improving peak shape and interaction with the stationary phase. The ratio of hexane to alcohol is the primary lever for adjusting retention time and resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20-30 minutes, or until both peaks have eluted.
Data Analysis:
-
Integrate the area of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100
-
Protocol 2: Lab-Scale Diastereomeric Recrystallization
Objective: To enrich the enantiomeric purity of a partially racemic mixture of 4-(1-Aminoethyl)benzoic acid.
Materials:
-
Racemic or enantio-poor 4-(1-Aminoethyl)benzoic acid.
-
Chiral Resolving Agent: (R,R)-(+)-Tartaric Acid.
-
Solvent: Ethanol (or other suitable alcohol).
-
Aqueous Sodium Hydroxide (NaOH), 1M.
-
Ethyl Acetate.
-
Drying Agent (e.g., anhydrous MgSO₄).
Methodology:
-
Dissolution: In a flask, dissolve 10.0 g of your 4-(1-Aminoethyl)benzoic acid in 100 mL of warm ethanol.
-
Salt Formation: In a separate beaker, dissolve a stoichiometric equivalent of (R,R)-tartaric acid (9.09 g) in a minimal amount of warm ethanol. Add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cover the flask and place it in a 4 °C refrigerator overnight. A slow cooling rate is vital for selective crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Self-Validation: At this stage, a small sample of the crystals can be taken, the amine liberated (steps 5-6), and its ee checked by Chiral HPLC to determine if further recrystallization is needed.
-
-
Liberation of the Free Amine: Suspend the filtered crystals in 100 mL of water. While stirring, slowly add 1M NaOH until the pH is >11. This deprotonates the ammonium salt and neutralizes the tartaric acid, liberating your free amine.
-
Extraction and Drying: Extract the aqueous solution three times with 50 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-4-(1-Aminoethyl)benzoic acid.
References
- Method for preparing p-aminobenzoic acid.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH.
- Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). ScienceDirect.
- Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
- Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Purification of carboxylic acids by complexation with selective solvents. (n.d.).
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Springer.
- Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
- Chiral separation of amines by high-performance liquid chromatography. (2025).
- Determination of enantiomeric excess. (n.d.).
- Formation of Diastereomers. (n.d.). Pharma 180.
- Crystallization-Induced Diastereomer Transform
- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
- Chiral Impurity Methods – Case Study. (n.d.). HPLC.
- Enantiomeric excess. (n.d.). Wikipedia.
- Enantiomeric Purific
- Recrystalliz
- Purification of Organic Compounds by Flash Column Chrom
- Diastereomeric recrystalliz
- Powerful Novel Chiral Acids for Enantioresolution. (n.d.). TCI Chemicals.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. (n.d.).
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Strategies to improve selectivity in chiral separations.
A Guide to Improving and Troubleshooting Enantiomeric Selectivity
Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in chiral chromatography. This resource moves beyond simple procedural lists to explain the underlying principles governing enantioselective separations, empowering you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles and strategies behind successful chiral separations.
Q1: What is the primary mechanism for achieving chiral separation on a Chiral Stationary Phase (CSP)?
A: The fundamental mechanism is the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[1] For separation to occur, the binding strength of these complexes must be different for each enantiomer, leading to different retention times.[1] This differential interaction is often explained by the "three-point interaction model," which posits that for effective chiral recognition, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with complementary sites on the CSP.[2] Its mirror image, due to its different spatial arrangement, will not be able to form such a stable three-point interaction, resulting in a weaker overall binding and earlier elution.[2]
Q2: How do I begin selecting a Chiral Stationary Phase (CSP)? There are so many options.
A: Selecting the ideal CSP is challenging because no universal phase exists for all separations.[1] The most effective strategy is empirical screening.[1] Start by building a small, diverse library of columns with broad applicability.[1] Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most popular and versatile, capable of separating a wide range of racemic compounds.[3][4]
Your selection process should consider:
-
Analyte Functional Groups: The chemical nature of your analyte (acidic, basic, neutral, presence of aromatic rings) will guide your initial choice. Pirkle-type phases, for instance, are effective for compounds with π-acidic or π-basic aromatic rings and sites for hydrogen bonding.[1]
-
Mobile Phase Compatibility: Your desired mobile phase system (Normal Phase, Reversed-Phase, etc.) will narrow the options. For example, modern immobilized polysaccharide phases offer broad solvent compatibility, whereas older "coated" phases have significant restrictions.[5][6]
-
Screening Kits: Many manufacturers offer screening kits containing their most popular columns, which provide a cost-effective way to test different selectivities.[1]
Q3: What is the role of the mobile phase in improving selectivity?
A: The mobile phase is a powerful tool for optimizing selectivity.[3] Its composition directly influences the interactions between the analyte and the CSP.[7] Key parameters to adjust include:
-
Organic Solvent & Modifier: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) can significantly alter selectivity. Modifiers compete with the analyte for binding sites on the CSP and can change the steric environment of the chiral selector.[7]
-
Additives (Acids and Bases): For ionizable compounds, adding small amounts of an acid (like trifluoroacetic acid or formic acid) for acidic analytes or a base (like diethylamine) for basic analytes is often necessary to achieve separation and good peak shape.[8] The concentration of these additives can be fine-tuned; sometimes, this can even reverse the elution order of the enantiomers.[3]
-
Buffers (Reversed-Phase): In reversed-phase mode, adjusting the pH and concentration of the buffer can regulate enantioselectivity and retention for ionizable compounds.[9][10]
Q4: How does temperature impact chiral separations?
A: Temperature is a critical but often overlooked parameter. Generally, decreasing the column temperature increases chiral selectivity. This is because the interactions responsible for chiral recognition are often weak (hydrogen bonds, dipole-dipole), and lower temperatures enhance the stability of the transient diastereomeric complexes, leading to a greater difference in retention times.[11] However, lower temperatures also increase mobile phase viscosity (leading to higher backpressure) and can broaden peaks. Conversely, higher temperatures can decrease column lifetime, especially at pH extremes. Maintaining a stable temperature (± 1°C) is crucial for reproducible results.
Q5: Can flow rate be used to improve resolution?
A: Yes, flow rate significantly impacts resolution. Chiral separations often benefit from lower flow rates than typical achiral separations. Due to the complex structure of CSPs, the resistance to mass transfer is high.[12] Operating at a lower flow rate (e.g., 0.2 to 1.0 mL/min for a 4.6 mm ID column) allows more time for the enantiomers to interact with the stationary phase, maximizing peak efficiency and often improving resolution, especially for difficult separations.[12]
Troubleshooting Guide
This guide provides solutions to specific experimental problems.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| 1. Poor or No Resolution for a New Analyte | 1.1. Inappropriate CSP: The chosen stationary phase lacks the necessary chiral recognition capabilities for the analyte's structure. 1.2. Suboptimal Mobile Phase: The mobile phase composition is not conducive to forming distinct diastereomeric complexes. 1.3. Incorrect Mobile Phase Mode: The chosen mode (e.g., normal phase) may not be suitable for the analyte's polarity. | 1.1. Screen Different CSPs: There is no universal chiral column.[1] Screen columns with different chiral selectors (e.g., an amylose derivative vs. a cellulose derivative, or a Pirkle-type phase). Polysaccharide phases differ in their 3D structure (amylose is helical, cellulose is more linear), which provides different selectivities.[3] 1.2. Optimize Mobile Phase: • Vary Modifier: Change the alcohol modifier (e.g., switch from isopropanol to ethanol) or adjust its concentration. Different alcohols have varying steric hindrance and polarity, which alters the competitive interactions at the CSP surface.[7] • Introduce Additives: For acidic or basic analytes, add a corresponding basic or acidic modifier (e.g., 0.1% DEA or 0.1% TFA).[8] This suppresses the ionization of the analyte and/or the stationary phase, reducing peak tailing and often revealing or enhancing selectivity. 1.3. Switch Mobile Phase Mode: If screening in normal phase fails, explore polar organic or reversed-phase modes, especially with modern immobilized CSPs that have broad solvent compatibility.[5] This fundamentally changes the interaction mechanisms. |
| 2. Loss of Resolution Over Time | 2.1. Column Contamination: Strongly adsorbed impurities from the sample matrix have accumulated at the head of the column, blocking active chiral sites.[6] 2.2. "Memory Effect": Residual acidic or basic additives from previous analyses are altering the surface chemistry of the CSP. This is particularly persistent in normal phase conditions and can last for thousands of column volumes.[13] 2.3. Column Degradation: The stationary phase has been damaged due to operation outside of recommended pH, temperature, or solvent compatibility ranges (especially for coated phases). | 2.1. Implement a Column Washing Protocol: Regularly wash the column with a strong, compatible solvent to remove contaminants. For immobilized phases, this can be a strong solvent like THF or DMF. For coated phases, use the strongest recommended solvent, often 100% ethanol or isopropanol.[6] (See Protocol 2 below). 2.2. Dedicate Columns & Document History: To avoid memory effects, dedicate a column to a specific method or class of compounds (e.g., only for methods using basic additives).[13] Always document the mobile phases and samples used with a specific column. If memory effects are suspected, extensive washing is required.[13] 2.3. Verify Operating Conditions & Replace Column: Always operate within the manufacturer's specified limits. If performance cannot be restored through washing, the column may be irreversibly damaged and require replacement. |
| 3. Poor Peak Shape (Tailing, Splitting) | 3.1. Secondary Interactions: Ionizable analytes are interacting with residual silanols on the silica support or with the CSP backbone, causing peak tailing. 3.2. Column Overload: Injecting too much sample mass saturates the chiral stationary phase. 3.3. Inlet Frit Blockage: Particulates from the sample or mobile phase have partially blocked the inlet frit, causing flow path distortion.[6] | 3.1. Use Mobile Phase Additives: Add an appropriate acidic or basic modifier to the mobile phase.[8] For a basic analyte, an amine like DEA will compete for the acidic silanol sites, improving peak symmetry. For an acidic analyte, an acid like TFA serves a similar purpose. 3.2. Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of the sample. Chiral stationary phases have a lower capacity than standard achiral phases. 3.3. Flush Column in Reverse Direction: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. This can dislodge particulates from the inlet frit.[6] Always use a guard column and filter all samples to prevent this issue.[6] |
| 4. Irreproducible Retention Times | 4.1. Insufficient Equilibration: The column is not fully equilibrated with the new mobile phase. Chiral separations are highly sensitive to mobile phase composition.[13] 4.2. Temperature Fluctuations: The ambient temperature around the column is not stable, affecting retention. 4.3. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., selective evaporation of a volatile component). | 4.1. Ensure Thorough Equilibration: When changing mobile phases, flush the column with at least 10-20 column volumes of the new eluent. For methods with additives, equilibration can be even slower. 4.2. Use a Column Thermostat: Maintain a constant, controlled column temperature using a column oven. This is critical for robust and reproducible results. 4.3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent reservoir bottles capped to prevent evaporation. |
Data & Method Development Resources
Table 1: Comparison of Common Chiral Stationary Phase (CSP) Types
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Common Applications | Key Considerations |
| Polysaccharide | Derivatized Cellulose or Amylose[3] | Hydrogen bonding, π-π interactions, steric inclusion, dipole-dipole interactions.[14] | Broadest applicability; separates a wide variety of neutral, acidic, and basic compounds. | Coated versions have solvent restrictions. Immobilized versions offer universal solvent compatibility.[6] |
| Pirkle-Type | Small chiral molecules (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) covalently bonded to silica.[1][15] | π-π interactions (acceptor/donor), hydrogen bonding, dipole stacking.[1] | Compounds with aromatic rings, amides, esters, and carbamates. | Very robust due to covalent bonding. Elution order can often be inverted by using the opposite enantiomer of the CSP.[15] |
| Cyclodextrin | Cyclic oligosaccharides (α, β, γ-cyclodextrins) bonded to silica.[4] | Inclusion complexation (hydrophobic interior cavity), hydrogen bonding at the rim.[4] | Nonpolar or partially nonpolar compounds that can fit into the hydrophobic cavity. | Primarily used in reversed-phase or polar organic modes. |
| Macrocyclic Glycopeptide | Antibiotics like Vancomycin or Teicoplanin.[2] | Complex mechanisms including hydrogen bonding, ionic interactions, inclusion, and steric repulsion.[2] | Polar and ionizable compounds, especially amino acids and small peptides. | Multi-modal; can be used in reversed-phase, normal-phase, and polar-ionic modes.[12] |
Diagram 1: Systematic Chiral Method Development Workflow
This diagram outlines a logical, step-by-step process for developing a robust chiral separation method, starting from initial screening to final optimization.
Caption: A workflow for efficient chiral method development.
Diagram 2: The Three-Point Interaction Model
This conceptual diagram illustrates why one enantiomer binds more strongly to a chiral stationary phase than its mirror image.
Caption: Chiral recognition requires a precise spatial fit for multiple interactions.
Experimental Protocols
Protocol 1: Generic Chiral Column Screening
This protocol provides a starting point for screening a new chiral compound against a set of columns.
Objective: To identify the most promising CSP and mobile phase combination for a given analyte.
Materials:
-
Three to four different chiral columns (e.g., Lux Cellulose-1, Lux Amylose-1, Whelk-O 1).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).
-
Analyte sample dissolved in mobile phase or a compatible solvent.
Procedure:
-
System Preparation: Ensure the HPLC system is clean and properly primed. If switching from reversed-phase, thoroughly flush the system with IPA.[16]
-
Column Installation: Install the first screening column and set the column oven to a constant temperature (e.g., 25°C).
-
Screening - Normal Phase (NP):
-
Equilibrate the column with Hexane/IPA (90:10) at 1.0 mL/min for at least 15 minutes.
-
Inject the sample.
-
Run a second screen with Hexane/EtOH (90:10). EtOH provides different selectivity than IPA.
-
-
Screening - Polar Organic (PO) (for immobilized columns only):
-
Equilibrate the column with ACN/MeOH (95:5).
-
Inject the sample.
-
-
Screening - Reversed Phase (RP) (for immobilized columns only):
-
Equilibrate the column with ACN/Water (50:50).
-
Inject the sample.
-
-
Screening with Additives (if analyte is acidic/basic):
-
Repeat the most promising condition from steps 3-5, but add 0.1% TFA (for acids) or 0.1% DEA (for bases) to the mobile phase.
-
-
Repeat for Each Column: Repeat steps 2-6 for each column in your screening library.
-
Data Analysis: Compare all chromatograms. Look for the conditions that provide baseline or near-baseline separation (selectivity, α > 1.2) to move forward with optimization.
Protocol 2: Column Washing and Regeneration
This protocol is for removing strongly retained contaminants and restoring column performance. Warning: Only use solvents compatible with your specific column (check the manufacturer's care and use guide). This procedure is generally safe for immobilized phases.
Objective: To clean a contaminated column and restore its separation efficiency and selectivity.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Initial Flush: Flush the column in the normal flow direction with 100% Isopropanol (IPA) for 20 column volumes. IPA is a good intermediate solvent miscible with both normal and reversed-phase solvents.[12]
-
Strong Solvent Wash (for removing nonpolar contaminants):
-
Flush the column in the reverse flow direction with a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) at a low flow rate (0.2-0.5 mL/min) for 20-30 column volumes. This step is for immobilized phases only.
-
-
Strong Solvent Wash (for removing polar contaminants):
-
Flush the column in the reverse flow direction with 100% Ethanol or Methanol for 20-30 column volumes.[16]
-
-
Final Rinse and Equilibration:
-
Flush the column in the normal flow direction with 100% IPA for 20 column volumes to remove the strong washing solvents.
-
Equilibrate the column with your starting mobile phase for at least 30 column volumes before re-testing performance.
-
-
Performance Check: Inject a standard sample to confirm that resolution and peak shape have been restored. If performance is not restored, the column may be permanently damaged.
References
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
-
Dhandapani, R., & Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 19(01), 17–20. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
ResearchGate. (2014, September 17). How can I improve my chiral column resolution? Retrieved from [Link]
-
Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide. Retrieved from [Link]
-
Satyanarayana, P. (2001, May 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Synthesis of Chiral Amines
Welcome to the technical support center for chiral amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital compounds. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Their enantiomerically pure forms are often crucial for biological activity, making their synthesis a critical and often challenging endeavor.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The information is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of chiral amines.
What are the most common methods for synthesizing chiral amines?
There are several primary strategies for synthesizing chiral amines, each with its own advantages and challenges:
-
Asymmetric Hydrogenation of Imines: This is a powerful and atom-economical method that involves the reduction of a prochiral imine using a chiral catalyst.[1][3] Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, are widely used.[1][4]
-
Asymmetric Reductive Amination (ARA): This one-pot reaction combines a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral catalyst.[5] It is a highly efficient method as it avoids the isolation of the intermediate imine.[5]
-
Biocatalysis using Transaminases (TAs): Enzymes, particularly ω-transaminases (ω-TAs), offer excellent stereoselectivity for the synthesis of chiral amines from prochiral ketones.[6][7] This method is often considered a "green" alternative to metal catalysis.[1]
-
Resolution of Racemic Amines: This classical approach involves separating a racemic mixture of amines by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[8] While effective, it is inherently limited to a 50% theoretical yield for the desired enantiomer.[9]
Why is achieving high enantioselectivity often difficult?
Achieving high enantioselectivity is a central challenge in chiral amine synthesis.[10] Several factors can influence the stereochemical outcome of a reaction:
-
Catalyst Performance: The choice of catalyst and ligand is paramount. The chiral environment created by the catalyst directly influences the facial selectivity of the reduction or amination.
-
Substrate Sterics and Electronics: The steric and electronic properties of the substrate can significantly impact how it interacts with the chiral catalyst. Bulky substituents near the reaction center can hinder the desired approach of the reactant.[1][3]
-
Reaction Conditions: Temperature, pressure, solvent, and the presence of additives can all affect the enantioselectivity. Optimizing these parameters is often crucial for success.
-
Iminium/Enamine Tautomerization: In dynamic kinetic resolution processes, the rate of racemization of the starting material or intermediate must be faster than the rate of the enantioselective reaction to achieve high yields of a single enantiomer.[10]
What are the main causes of low reaction yields?
Low yields in chiral amine synthesis can stem from a variety of issues:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvents. The product amine itself can also act as an inhibitor, particularly with N-alkyl amines which are more basic and nucleophilic.[1][3]
-
Side Reactions: Competing reactions, such as aldol condensation of aldehyde or ketone starting materials, can consume reactants and reduce the yield of the desired product.[11]
-
Unfavorable Reaction Equilibrium: In biocatalytic systems using transaminases, the reaction equilibrium may not favor product formation.[7][12] Strategies to shift the equilibrium, such as using an excess of the amine donor or removing the ketone byproduct, are often necessary.[7][13]
-
Poor Substrate Reactivity: Some substrates are inherently less reactive, requiring more forcing conditions that can lead to catalyst decomposition or side reactions.
How can I purify my chiral amine product effectively?
Purification of chiral amines can be challenging due to their basic nature and potential for forming salts. Common purification techniques include:
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification. For racemic mixtures, diastereomeric salt crystallization with a chiral acid is a common resolution technique.[8]
-
Chromatography: Chiral column chromatography is a powerful tool for separating enantiomers. Normal or reverse-phase column chromatography can be used to remove impurities.
-
Acid-Base Extraction: The basicity of amines allows for their separation from neutral or acidic impurities through acid-base extraction.
-
Derivatization: In some cases, derivatizing the amine to a less polar derivative (e.g., an amide) can facilitate purification by chromatography. The protecting group is then removed in a subsequent step.
-
Salt Formation and Precipitation: Forming a salt of the amine, such as the hydrochloride salt, can induce precipitation, which can be an effective purification step.[14]
II. Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of chiral amines, their potential causes, and actionable solutions.
Problem 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is a frequent and frustrating issue. The following troubleshooting guide will help you diagnose and resolve this problem.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand | The chiral ligand is the primary determinant of enantioselectivity. An inappropriate choice for the specific substrate will lead to poor stereocontrol. | 1. Screen a variety of chiral ligands: If using a metal catalyst, screen different classes of ligands (e.g., phosphines, phosphoramidites). For biocatalysis, screen different transaminases. 2. Consult the literature: Search for precedents with similar substrates to guide your ligand selection. |
| Incorrect Reaction Temperature | Temperature can have a significant impact on enantioselectivity. Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. | 1. Lower the reaction temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the effect on % ee. 2. Perform a temperature screen: Systematically vary the temperature to find the optimal balance between reaction rate and enantioselectivity. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates, thereby affecting enantioselectivity. | 1. Screen different solvents: Evaluate a range of solvents with varying polarities. Nonpolar solvents can sometimes enhance enantioselectivity.[15] 2. Ensure anhydrous conditions: Water can interfere with many catalytic systems. Use dry solvents and perform reactions under an inert atmosphere. |
| Presence of Impurities | Impurities in the starting materials or solvent can act as catalyst poisons or interfere with the chiral recognition process. | 1. Purify starting materials: Ensure the purity of your ketone/imine and amine source. 2. Use high-purity solvents: Use freshly distilled or commercially available anhydrous solvents. |
Experimental Protocol: Ligand Screening for Asymmetric Hydrogenation
-
Preparation: In a glovebox, prepare stock solutions of the metal precursor (e.g., [Ir(COD)Cl]₂) and a variety of chiral phosphine ligands in a degassed, anhydrous solvent (e.g., THF or DCM).
-
Reaction Setup: In an array of reaction vials, add the metal precursor and a specific chiral ligand to each vial. Stir for 15-30 minutes to allow for catalyst formation.
-
Substrate Addition: Add the imine substrate to each vial.
-
Hydrogenation: Purge the vials with hydrogen gas and maintain a positive pressure (e.g., 1-10 bar).
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by TLC or GC/LC-MS.
-
Analysis: Once the reaction is complete, determine the conversion and enantiomeric excess of the product in each vial using chiral HPLC or GC.
Problem 2: Poor Yield or Incomplete Conversion
Low yields can be attributed to several factors, from catalyst issues to unfavorable reaction conditions.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | The catalyst can be deactivated by the product amine, especially N-alkyl amines, or by impurities.[1][3] Substrates containing strongly coordinating groups like pyridines can also poison the catalyst.[1] | 1. Increase catalyst loading: A higher catalyst loading may compensate for some deactivation. 2. Use a more robust catalyst: Some catalyst systems are more tolerant to product inhibition. 3. Additives: In some cases, additives can mitigate catalyst deactivation. For example, in the asymmetric reductive amination of secondary amines, specific additives can be crucial for success.[16] 4. Purify starting materials: Rigorously purify all reagents and solvents. |
| Side Reactions | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. | 1. Optimize reaction conditions: Lowering the temperature may suppress side reactions. 2. Change the order of addition: In some cases, the order in which reagents are added can influence the outcome. 3. Use a more selective catalyst: A different catalyst may favor the desired reaction pathway. |
| Insufficient Reaction Time | The reaction may simply not have had enough time to go to completion. | 1. Extend the reaction time: Monitor the reaction over a longer period to ensure it has reached completion. |
| Unfavorable Equilibrium (Biocatalysis) | For transaminase-catalyzed reactions, the equilibrium may lie towards the starting materials.[7][12] | 1. Use an excess of the amine donor: A large excess of the amine donor (e.g., isopropylamine) can shift the equilibrium towards the product.[7] 2. Remove the ketone byproduct: Removing the ketone byproduct (e.g., acetone) as it is formed can drive the reaction to completion.[13] This can be achieved by applying a vacuum or using a system that selectively removes the byproduct. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 3: Difficult Purification
The basic and often polar nature of chiral amines can make their purification a significant challenge.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Product is a Stubborn Oil | Many amines are oils and are difficult to crystallize. | 1. Salt formation: Convert the amine to a salt (e.g., hydrochloride, tartrate) which is often a crystalline solid and can be purified by recrystallization.[14] 2. Chromatography: Use column chromatography on silica gel or alumina. A small amount of a basic modifier (e.g., triethylamine) in the eluent can prevent streaking. |
| Co-elution with Impurities | The product and impurities may have similar polarities, making them difficult to separate by chromatography. | 1. Change the chromatographic system: Switch to a different solvent system or stationary phase (e.g., reverse-phase HPLC). 2. Derivatization: Protect the amine (e.g., as a Boc-carbamate or an amide) to change its polarity, purify the derivative, and then deprotect. |
| Difficulty Separating Enantiomers | The final product is a racemic or enantiomerically enriched mixture that needs to be resolved. | 1. Chiral HPLC or SFC: Use analytical or preparative chiral chromatography to separate the enantiomers. 2. Diastereomeric salt resolution: React the amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts that can be separated by crystallization.[8] |
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol). Add one equivalent of a chiral resolving agent (e.g., (+)-tartaric acid).
-
Crystallization: Stir the solution and allow the less soluble diastereomeric salt to crystallize. This may require cooling or partial solvent evaporation.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the purified amine by chiral HPLC or by measuring its specific rotation. The other enantiomer can be recovered from the mother liquor.
Problem 4: Catalyst Inactivation in Biocatalysis
While powerful, enzymes like transaminases can be sensitive and prone to inactivation.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Substrate or Product Inhibition | High concentrations of the substrate or product can inhibit or denature the enzyme. | 1. Control substrate addition: Add the substrate gradually over the course of the reaction to maintain a low concentration. 2. In situ product removal: Use techniques like liquid-liquid extraction or adsorption to remove the product as it is formed.[6] |
| Unfavorable pH or Temperature | Enzymes have optimal pH and temperature ranges for activity and stability. | 1. Optimize pH and temperature: Perform the reaction at the enzyme's optimal pH and temperature, as specified by the manufacturer or determined experimentally. 2. Use a buffered system: Maintain a stable pH throughout the reaction by using a suitable buffer. |
| Presence of Denaturants | Organic solvents or other components of the reaction mixture can denature the enzyme. | 1. Screen for compatible co-solvents: If a co-solvent is necessary, screen for those that are well-tolerated by the enzyme. 2. Immobilize the enzyme: Immobilizing the enzyme on a solid support can enhance its stability and facilitate its reuse.[9] |
Mechanism of Transaminase Catalysis and Potential Failure Points
Caption: Simplified transaminase catalytic cycle and inhibition points.
III. References
-
Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]
-
Amine transaminases in chiral amines synthesis: recent advances and challenges. ResearchGate. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Publications. [Link]
-
Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
-
They think it's all Overman... It is now! - Organic Chemistry Retrosynthesis. YouTube. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]
-
Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. ACS Publications. [Link]
-
Asymmetric Amination of Unstrained C(sp3)–C(sp3) Bonds. ACS Publications. [Link]
-
Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Recent Developments in Asymmetric Allylic Amination Reactions. ResearchGate. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) [pubs.rsc.org]
Minimizing by-product formation in the synthesis of aminobenzoic acid derivatives
Welcome to the technical support center for the synthesis of aminobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize by-product formation and optimize your reaction outcomes.
Section 1: Troubleshooting Common Synthetic Routes
The synthesis of aminobenzoic acid derivatives can be achieved through several common routes, each with its own set of potential challenges and by-product formations. This section provides a detailed breakdown of these issues and their solutions.
Reduction of Nitrobenzoic Acids
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aminobenzoic acids. However, this reaction can be plagued by the formation of several by-products if not properly controlled.
Common By-products:
-
Nitroso and Hydroxylamino Intermediates: Incomplete reduction can lead to the accumulation of nitrosobenzoic acid and hydroxylaminobenzoic acid.
-
Azoxy and Azo Compounds: These condensation by-products are formed from the reaction of nitroso and hydroxylamino intermediates, particularly under basic or neutral conditions.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired amine | Incomplete reaction; Insufficient reducing agent; Catalyst poisoning. | Increase reaction time or temperature; Add a stoichiometric excess of the reducing agent; Use fresh, high-quality catalyst. |
| Reaction mixture turns dark or forms a tar-like substance | Formation of polymeric by-products due to harsh reaction conditions. | Maintain a lower reaction temperature; Ensure efficient stirring to prevent localized overheating. |
| Presence of significant amounts of azoxy or azo by-products (often colored) | Reaction conditions favoring condensation of intermediates (e.g., basic pH). | Perform the reduction under acidic conditions (e.g., using Sn/HCl or Fe/HCl) to protonate the hydroxylamine intermediate, preventing its condensation.[1] |
| Product is difficult to purify from starting material | Incomplete conversion. | Monitor the reaction closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed. |
Diagram of By-product Formation in Nitroarene Reduction:
Caption: By-product formation pathway in the reduction of nitrobenzoic acid.
Amide Coupling Reactions
The formation of an amide bond between the carboxylic acid of an aminobenzoic acid derivative and another amine is a common synthetic step. Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, but can lead to a significant by-product.
Common By-product:
-
N-acylurea: This stable by-product is formed by the rearrangement of the O-acylisourea intermediate.[2]
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a white precipitate that is difficult to remove (especially with DCC) | The by-product dicyclohexylurea (DCU) is often insoluble in common organic solvents.[3] | Filter the reaction mixture to remove the DCU precipitate. If some remains soluble, it can often be removed by recrystallization from a suitable solvent like acetonitrile.[4] |
| Low yield of the desired amide and presence of N-acylurea by-product | The O-acylisourea intermediate has rearranged to the unreactive N-acylurea. | Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[2] |
| Racemization of the amino acid starting material | The activated carboxylic acid is susceptible to racemization, especially if the reaction is slow. | Use a coupling reagent known to suppress racemization, such as HATU or HBTU. Maintain a low reaction temperature. |
| Reaction does not proceed to completion | The amine is not nucleophilic enough; Steric hindrance. | Use a more potent activating agent (e.g., HATU instead of EDC/HOBt). Increase the reaction temperature, but monitor for side reactions. Use a less sterically hindered coupling partner if possible. |
Diagram of N-acylurea Formation and Prevention:
Caption: Mechanism of N-acylurea formation and its prevention using additives.
Section 2: Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of p-aminobenzoic acid is giving a low yield. What can I do?
A1: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you should use a large excess of the alcohol (often used as the solvent) and remove the water that is formed during the reaction.[5] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. Also, ensure you are using a sufficient amount of acid catalyst, as the amino group of the aminobenzoic acid will neutralize some of it.[6]
Q2: I am performing a Sandmeyer reaction on an aminobenzoic acid and getting a significant amount of a phenolic by-product. How can I avoid this?
A2: The formation of a phenol is a common side reaction in Sandmeyer reactions, resulting from the reaction of the diazonium salt with water. To minimize this, it is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and the subsequent reaction with the copper(I) salt.[7] Ensuring the reaction medium is sufficiently acidic also helps to stabilize the diazonium salt and suppress the undesired hydroxylation.[8]
Q3: How do I choose the right protecting group for the amino or carboxylic acid function?
A3: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.
-
For the amino group: The tert-butyloxycarbonyl (Boc) group is widely used and is stable to many reaction conditions but can be removed with a strong acid like trifluoroacetic acid (TFA).[9] The benzyloxycarbonyl (Cbz) group is also common and is typically removed by catalytic hydrogenation.
-
For the carboxylic acid group: It can be converted to an ester (e.g., methyl or ethyl ester) which is stable to many conditions and can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Q4: What is the best way to purify my aminobenzoic acid derivative from the common by-products?
A4: The purification method will depend on the specific properties of your product and the by-products.
-
Recrystallization: This is a powerful technique for purifying solid products. Choosing a solvent system where your desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble, is key.[10]
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. For example, the non-polar N-acylurea by-product can often be separated from the more polar amide product.
-
Acid-Base Extraction: Aminobenzoic acids are amphoteric and their solubility can be manipulated by changing the pH of the aqueous solution. This allows for separation from neutral organic impurities.
Section 3: Detailed Experimental Protocols
Protocol for the Selective Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid
This protocol utilizes tin and hydrochloric acid, which favors the formation of the ammonium salt of the product, thereby minimizing the formation of azoxy and azo by-products.
Materials:
-
4-Nitrobenzoic acid
-
Granulated tin
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (10 M)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-nitrobenzoic acid and granulated tin.
-
Slowly add concentrated hydrochloric acid to the flask while cooling in an ice bath to control the initial exothermic reaction.
-
After the initial reaction subsides, heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a 10 M sodium hydroxide solution until the pH is approximately 7. The 4-aminobenzoic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration, wash with cold deionized water, and dry.
-
The crude product can be further purified by recrystallization from hot water or ethanol.
Protocol for Amide Coupling using EDC and HOBt
This protocol describes a general procedure for the synthesis of an amide derivative of an aminobenzoic acid, incorporating HOBt to suppress N-acylurea formation.
Materials:
-
Aminobenzoic acid derivative (with a free carboxylic acid)
-
Amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminobenzoic acid derivative, HOBt, and the amine in anhydrous DMF.
-
Add DIPEA to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC in one portion and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Section 4: Analytical Methods for By-product Detection
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and qualitatively identify the presence of by-products. By comparing the Rf values of the reaction mixture to those of the starting materials and known by-products, one can assess the reaction's status.[11]
High-Performance Liquid Chromatography (HPLC): A powerful analytical technique for the quantitative analysis of product purity and the detection of by-products. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer is commonly used for the analysis of aminobenzoic acid derivatives.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the desired product and the identification of any impurities.
References
- Reduction of Nitroarenes to Anilines in Basic Alcoholic Media. RSC Publishing.
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline prepar
- Carbodiimides and Additives. Aapptec Peptides.
- Analytical Methods. RSC Publishing.
- Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-medi
- Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2.
- US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica.
- Reduction of nitrobenzoic acid.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science (RSC Publishing).
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Crystallization of para-aminobenzoic acid forms
- amide coupling help. Reddit.
- Catalytic routes for the preparation of aromatic azoxy compounds by different approaches...
- 3: Esterification (Experiment). Chemistry LibreTexts.
- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
- A new reagent for selective reduction of nitro group.
- EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination.
- Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Experimental Procedures. The Royal Society of Chemistry.
- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). Sigma-Aldrich.
- Scheme 3. Two-component synthesis of N-acylurea derivatives 12.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in w
- HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies.
- Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. American Society for Microbiology.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- Selective reduction of nitro group to amine, in benzene ring containing nitrile? Guidechem.
- Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester.
- Application Notes and Protocols for N-Acylation of Urea Deriv
- Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis. Benchchem.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chrom
- Benzoic Acid Esters, Benzo
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
- Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations.
- Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate.
- Recrystallization of Benzoic Acid. Chemistry LibreTexts.
- Tips and tricks for difficult amide bond form
- Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). DergiPark.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Content Not Available [sigmaaldrich.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-4-(1-Aminoethyl)benzoic acid vs other chiral building blocks in asymmetric synthesis
This guide provides an in-depth technical analysis of (S)-4-(1-Aminoethyl)benzoic acid (CAS: 22266-22-4), contrasting it with standard chiral building blocks like (S)-
A Comparative Guide for Asymmetric Synthesis & Medicinal Chemistry
Executive Summary: Beyond Simple Resolution
While (S)-
This guide demonstrates why this building block is critical for synthesizing protease inhibitors , GPCR ligands , and peptidomimetics , where the aromatic ring serves as a rigid linker between a chiral pharmacophore and a solubilizing or binding domain.
Comparative Analysis: Performance vs. Alternatives
Physicochemical & Synthetic Comparison
| Feature | (S)-4-(1-Aminoethyl)benzoic Acid | (S)- | (S)-Phenylglycine |
| Structure | Chiral Amine + p-COOH | Chiral Amine (Terminal) | |
| Primary Role | Core Scaffold / Linker | Resolving Agent / Auxiliary | Building Block |
| Orthogonal Handles | Yes (Amine + Acid) | No (Amine only) | Yes (Amine + Acid) |
| Metabolic Stability | High (Benzylic amine, no | Moderate (CYP oxidation) | Low (Racemization risk) |
| Synthetic Utility | Library Generation (Ugi/Amide coupling) | Chiral Auxiliary (cleaved off) | Peptide Synthesis |
| Solubility (pH 7) | Amphoteric (Zwitterionic) | Lipophilic (Basic) | Amphoteric |
The "Dual-Handle" Advantage in Drug Design
Unlike (S)-
-
Direction A (Amine): Stereoselective construction of the pharmacophore (e.g., urea, sulfonamide, or amide formation).
-
Direction B (Acid): Attachment to a solid support, solubilizing tail, or a second pharmacophore (fragment linking).
Experimental Insight: In protease inhibitor design, the 4-position carboxylate mimics the P1' or P2 residues, providing a rigid exit vector that flexible amino acids (like alanine) cannot offer.
Experimental Protocols
Protocol A: Biocatalytic Synthesis (Recommended)
High Enantiomeric Excess (>99% ee), Green Chemistry, Scalable.
Principle: Stereoselective transamination of 4-acetylbenzoic acid using an
Reagents:
-
Substrate: 4-Acetylbenzoic acid (100 mM)
-
Enzyme: Commercial
-Transaminase (ATA-113 or equivalent) -
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)
-
Amine Donor: Isopropylamine (1.0 M, also acts as buffer)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Workflow:
-
Preparation: Dissolve 4-acetylbenzoic acid in buffer. Adjust pH to 7.5.
-
Initiation: Add PLP, isopropylamine, and the enzyme lyophilizate.
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Workup: Acidify to pH 2.0 with 6M HCl to precipitate enzyme (remove by filtration).
-
Isolation: Basify filtrate to pH 6.0 (isoelectric point). The zwitterionic product precipitates.
-
Purification: Recrystallize from water/ethanol.
Data Validation:
-
Yield: >85% isolated.[1]
-
ee: >99% (determined by Chiral HPLC, Crownpak CR(+) column, pH 1.5 HClO4).
Protocol B: Classical Resolution (Alternative)
Lower Yield (max 50%), Labor Intensive, but requires no enzymes.
Workflow:
-
Reductive Amination: React 4-acetylbenzoic acid with ammonia/H2 over Pd/C to form the racemic amine.
-
Salt Formation: Dissolve racemate in hot ethanol. Add 0.5 eq of (R)-Mandelic acid .
-
Crystallization: Cool slowly to 4°C. The (S)-amine/(R)-mandelate salt crystallizes preferentially.
-
Liberation: Treat salt with 1M NaOH, extract with ethyl acetate (if esterified) or precipitate at pI (if acid).
Strategic Application: Peptidomimetics & Libraries[3]
Case Study: -Turn Mimetics
(S)-4-(1-Aminoethyl)benzoic acid is a "privileged structure" for inducing
Reaction: Ugi Four-Component Reaction (Library Synthesis) This scaffold is ideal for Diversity-Oriented Synthesis (DOS) .
-
Component 1: (S)-4-(1-Aminoethyl)benzoic acid (Amine input).
-
Component 2: Aldehyde (R-CHO).
-
Component 3: Isocyanide (R-NC).
-
Component 4: Carboxylic Acid (R-COOH).[2]
Note: The internal COOH of the scaffold must be protected (as methyl ester) if it is not intended to be the Component 4 acid.
Visualizations
Diagram 1: Synthetic Pathways & Decision Matrix
This flowchart compares the Biocatalytic route vs. Chemical Resolution, guiding the user based on scale and purity needs.
Caption: Comparison of Chemical Resolution vs. Biocatalytic Synthesis routes. The biocatalytic route offers superior yield and atom economy.
Diagram 2: The "Dual-Handle" Application Logic
This diagram illustrates how the scaffold serves as a central hub in drug discovery libraries.
Caption: The "Dual-Handle" architecture allows simultaneous optimization of pharmacophore binding (Amine) and physicochemical properties (Acid).
References
-
Biocatalytic Synthesis
- Title: "Efficient Synthesis of Chiral Amines via Biocatalytic Transamin
- Source:Organic Process Research & Development (2018).
-
URL:[Link] (General reference for transaminase protocols).
-
Peptidomimetics Application
- Chiral Resolution Standards: Title: "Chiral Resolution of Benzylic Amines." Source:Sigma-Aldrich Technical Bulletins.
-
Compound Data
- Title: "(S)-4-(1-Aminoethyl)benzoic acid hydrochloride Product Page."
- Source:PubChem / Sigma-Aldrich.
-
URL:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
